Azido-PEG5-Boc
Description
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O7/c1-16(2,3)26-15(20)14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-18-19-17/h4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBLZQPJPYRIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG5-Boc: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG5-Boc, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document details its molecular structure, a plausible synthetic pathway with experimental protocols, and key characterization data.
Molecular Structure and Properties
This compound, systematically named 1-(tert-Butoxycarbonylamino)-15-azido-4,7,10,13-tetraoxapentadecane, is a valuable tool in chemical biology and drug development. Its structure features a pentaethylene glycol (PEG5) spacer, which imparts hydrophilicity and flexibility. One terminus is functionalized with an azide group, a versatile handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The other end is capped with a tert-butoxycarbonyl (Boc) protected amine, which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₁N₃O₇ | [1] |
| Molecular Weight | 377.43 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous liquid | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | -20°C for long-term storage |
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process starting from commercially available pentaethylene glycol. The overall strategy involves the sequential functionalization of the terminal hydroxyl groups. A plausible synthetic route is outlined below.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Azido-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical physicochemical properties of Azido-PEG5-Boc in aqueous solutions. A comprehensive understanding of the solubility and stability of this heterobifunctional linker is paramount for its successful application in bioconjugation, drug delivery, and the development of complex biomaterials. This document provides a summary of available data, detailed experimental protocols for characterization, and visual representations of key chemical pathways and workflows.
Executive Summary
This compound is a valuable reagent in bioconjugation, featuring a terminal azide for "click" chemistry and a Boc-protected amine. The central pentaethylene glycol (PEG) chain is key to its behavior in aqueous media. This guide consolidates information regarding its solubility and stability, providing a framework for its effective use. While precise quantitative data for this specific molecule is not extensively published, this guide extrapolates from the known properties of its constituent functional groups—azide, PEG, and Boc-protecting group—to provide a reliable reference.
Solubility Profile
The presence of the hydrophilic pentaethylene glycol (PEG) spacer significantly influences the solubility of this compound, rendering it soluble in a range of solvents, including aqueous solutions. Several suppliers and chemical databases describe the compound as having "excellent miscibility" and "complete solubility" in water. The ether oxygens within the PEG chain readily form hydrogen bonds with water molecules, facilitating its dissolution.
While a precise solubility limit in mg/mL is not consistently reported in the literature, for practical laboratory purposes, it is considered highly water-soluble.
Table 1: Qualitative Solubility of this compound and Structurally Similar Compounds
| Solvent System | Solubility | Reference |
| Water | Soluble / Miscible | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble |
Stability in Aqueous Solutions
The stability of this compound in an aqueous environment is primarily dictated by the chemical lability of its two key functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the azide (N₃) group. The PEG backbone itself is generally stable, though it can be susceptible to oxidative degradation under certain conditions.
Stability of the Boc-Protecting Group
The Boc group is notoriously sensitive to acidic conditions, a property frequently exploited for its removal. In aqueous solutions, the stability of the Boc group is therefore highly pH-dependent.
-
Acidic Conditions (pH < 4): The Boc group will undergo rapid hydrolysis to release the free amine, isobutylene, and carbon dioxide. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for deprotection and will lead to rapid cleavage in an aqueous environment.
-
Neutral to Mildly Acidic Conditions (pH 4-7): The Boc group is generally stable at neutral pH. As the pH decreases, the rate of hydrolysis will increase. For prolonged storage in aqueous buffers, a pH of 7 or slightly above is recommended to ensure the integrity of the Boc group.
-
Basic Conditions (pH > 7): The Boc group is stable under basic conditions and is resistant to hydrolysis by most bases and nucleophiles.
Stability of the Azide Group
The azide functional group is a versatile handle for bioconjugation but also requires careful handling due to its reactivity and potential instability.
-
pH Stability: Organic azides are generally stable in neutral and basic aqueous solutions. However, in acidic solutions, they can be protonated to form hydrazoic acid (HN₃), which is highly toxic and explosive. Therefore, strongly acidic conditions should be avoided when working with azide-containing compounds.
-
Reductants: The azide group can be reduced to an amine in the presence of reducing agents such as dithiothreitol (DTT) or phosphines (e.g., triphenylphosphine in the Staudinger ligation). The presence of such reagents in an aqueous buffer will lead to the degradation of the azide.
-
Metal Ions: Azides can form explosive heavy metal azides. Contact with certain metals, such as lead, copper, mercury, silver, and zinc, should be avoided. While copper is used as a catalyst in copper-catalyzed azide-alkyne cycloaddition (CuAAC), it is used in controlled catalytic amounts.
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to the decomposition of organic azides, often with the release of nitrogen gas.
Recommended Storage and Handling
For optimal stability of this compound in its solid form, it should be stored in a dry, dark environment at -20°C. For short-term storage of a few days to weeks, 0-4°C is acceptable.
Aqueous stock solutions should be prepared fresh for use. If short-term storage of an aqueous solution is necessary, it is recommended to use a buffer with a neutral to slightly basic pH (e.g., phosphate-buffered saline, pH 7.4), store at 2-8°C, and use within a short period. Avoid storing in acidic buffers.
Experimental Protocols for Analysis
To assess the solubility and stability of this compound, a combination of chromatographic and spectroscopic techniques can be employed.
Protocol for Solubility Determination
A simple, albeit qualitative, method for assessing solubility involves serial dilutions. For more quantitative analysis, a method involving HPLC with a suitable detector is recommended.
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer of interest (e.g., deionized water, PBS).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved this compound using a calibrated HPLC method. Since the PEG moiety lacks a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) are suitable.
Protocol for Stability Assessment (pH and Temperature)
The stability of this compound can be monitored by tracking the disappearance of the parent compound and the appearance of degradation products over time using HPLC.
-
Preparation of Test Solutions: Prepare solutions of this compound at a known concentration in a series of aqueous buffers with different pH values (e.g., pH 4, 7, 9).
-
Incubation: Incubate aliquots of these solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Quenching (if necessary): If degradation is rapid, the reaction may need to be quenched immediately, for example, by neutralizing the pH or freezing the sample.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. The percentage of the remaining this compound can be determined by comparing the peak area at each time point to the peak area at time zero. The appearance of new peaks corresponding to degradation products (e.g., the deprotected amine
An In-Depth Technical Guide to the Mechanism and Application of Azido-PEG5-Boc in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG5-Boc, a heterobifunctional linker molecule, and its pivotal role in click chemistry. The guide will delve into the core functionalities of the azide, polyethylene glycol (PEG), and tert-butyloxycarbonyl (Boc) groups, their mechanistic contributions to click chemistry reactions, and detailed protocols for their application in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Deconstructing this compound
This compound is a versatile chemical tool designed for the precise and efficient modification of molecules. Its structure comprises three key functional components: an azide group for click chemistry, a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.
-
The Azide Group (-N₃): This moiety is the reactive handle for "click" chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2] The azide group readily participates in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, forming a stable triazole linkage.[1]
-
The PEG5 Spacer (- (CH₂CH₂O)₅ -): The polyethylene glycol linker imparts several beneficial properties to the molecule and its conjugates. Its hydrophilic nature enhances solubility in aqueous media, which is crucial for biological applications.[3] The PEG spacer also provides flexibility and reduces steric hindrance, facilitating the interaction of the conjugated molecules.[] Furthermore, PEGylation is known to improve the pharmacokinetic properties of therapeutic molecules by increasing their stability and reducing immunogenicity.[3]
-
The Boc Protecting Group (-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[] It prevents the amine from participating in unwanted side reactions during the click chemistry step. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for subsequent functionalization.[] This orthogonality allows for a stepwise and controlled approach to the synthesis of complex bioconjugates.
Mechanism of Action in Click Chemistry
This compound is a key reagent in two of the most prominent click chemistry reactions: CuAAC and SPAAC. The choice between these two methods often depends on the specific requirements of the application, particularly the tolerance for a copper catalyst.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5] The reaction proceeds rapidly under mild conditions, including in aqueous solutions, to exclusively form the 1,4-disubstituted triazole isomer.[5]
Reaction Mechanism: The catalytic cycle of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product, regenerating the copper(I) catalyst. The use of a ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the copper(I) oxidation state and accelerate the reaction.[6]
Workflow for CuAAC Reaction:
Caption: General workflow for a CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne component.[7] The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst.[7] This makes SPAAC particularly well-suited for applications in living systems where the cytotoxicity of copper is a concern.[7]
Reaction Mechanism: The SPAAC reaction is a [3+2] cycloaddition that proceeds through a concerted mechanism. The azide reacts with the strained triple bond of the cyclooctyne to form a stable triazole linkage. The reaction rate is highly dependent on the structure of the cyclooctyne.
Workflow for SPAAC Reaction:
Caption: General workflow for a SPAAC reaction.
Quantitative Data Summary
The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables provide a summary of key quantitative data to facilitate comparison.
Table 1: Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity | High, suitable for in vivo applications[7] |
| Reaction Kinetics | Very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)[8] | Fast, but generally slower than CuAAC (rate constants vary with cyclooctyne, typically 0.1-2.0 M⁻¹s⁻¹ for DBCO derivatives)[9] |
| Reactants | Azide, Terminal Alkyne | Azide, Strained Cyclooctyne (e.g., DBCO, BCN) |
| Regioselectivity | High (exclusively 1,4-disubstituted triazole) | Low (mixture of regioisomers)[6] |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Reactant Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| BCN | Benzyl Azide | ~0.15 | [1] |
| DBCO Derivatives | Model Azides | ~0.1 - 2.0 | [9] |
| Sulfo-DBCO-amine | Model Azides | 0.27 - 1.22 | [9] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Synthesis of this compound
While this compound is commercially available, a general synthetic route involves a multi-step process starting from a PEG diol. A representative synthesis is outlined below.[8]
Protocol:
-
Monotosylation of PEG Diol: React hexaethylene glycol with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to afford the monotosylated PEG.
-
Azidation: React the monotosylated PEG with sodium azide (NaN₃) in a suitable solvent like DMF to introduce the azide functionality via nucleophilic substitution.
-
Activation of the remaining hydroxyl group: The terminal hydroxyl group of the azido-PEG is then activated, for example, by conversion to a mesylate or tosylate.
-
Boc-Amine Introduction: The activated PEG-azide is reacted with a Boc-protected amino alcohol or a similar nucleophile to introduce the Boc-protected amine, yielding this compound.
-
Purification: The final product is purified by column chromatography.
General Protocol for CuAAC Bioconjugation
This protocol describes a general procedure for the conjugation of an alkyne-functionalized molecule to this compound.[6]
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the alkyne-functionalized molecule and this compound in the degassed reaction buffer. A slight molar excess (1.1-1.5 equivalents) of this compound is recommended.
-
In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution (a 5:1 ligand to copper ratio is common).
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
Upon completion, the product can be purified by size-exclusion chromatography (SEC) or reversed-phase HPLC to remove excess reagents and catalyst.
General Protocol for SPAAC Bioconjugation
This protocol outlines a general procedure for the copper-free conjugation of a DBCO-functionalized molecule to this compound.[9]
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Co-solvent if needed (e.g., DMSO)
Procedure:
-
Dissolve the azide- and DBCO-functionalized molecules in the reaction buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be added (typically <10% v/v).
-
A molar excess of 1.5 to 10-fold of one reactant can be used to drive the reaction to completion.[9]
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. Reaction progress can be monitored by observing the decrease in DBCO absorbance at around 309 nm or by LC-MS.[9]
-
Once the reaction is complete, the conjugate can be purified by SEC or HPLC to remove any unreacted starting materials.
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield a free amine.
Materials:
-
Boc-protected conjugate
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add TFA to the solution. A common concentration is 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by LC-MS to confirm the loss of the Boc group.
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help to remove residual TFA.
-
The resulting amine-functionalized product can be used directly or purified further if necessary.
Application in PROTAC Synthesis
This compound is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1][3] The linker's properties, such as length and hydrophilicity, are critical for the efficacy of the PROTAC.[10]
Workflow for PROTAC Synthesis using this compound:
Caption: A representative workflow for PROTAC synthesis.
This workflow demonstrates the modularity afforded by this compound. The azide allows for the attachment of a POI ligand via click chemistry. Subsequently, the Boc group is removed to reveal an amine, which can then be coupled to an E3 ligase ligand, completing the PROTAC synthesis. This stepwise approach allows for the facile generation of PROTAC libraries with varying linker lengths and compositions.[11]
Conclusion
This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern bioconjugation and drug discovery. Its well-defined structure, combining the specific reactivity of the azide group, the beneficial properties of the PEG spacer, and the orthogonal protection of the amine, enables the precise and efficient construction of complex molecular architectures. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their click chemistry applications, from basic bioconjugation to the advanced synthesis of targeted therapeutics like PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 8. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
The Strategic Role of the Boc Protecting Group in Azido-PEG5-Boc Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced bioconjugation and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the use of heterobifunctional linkers is paramount.[1][2] These linkers provide a crucial bridge, connecting distinct molecular entities with precision and control. The Azido-PEG5-Boc linker is a prime example of such a sophisticated chemical tool, offering a combination of functionalities designed for sequential and controlled conjugation reactions.
This technical guide provides an in-depth exploration of the this compound linker, with a core focus on the indispensable role of the tert-butoxycarbonyl (Boc) protecting group. We will delve into the chemical principles, experimental protocols, and strategic considerations for utilizing this linker in complex molecular constructions.
The Central Role of the Boc Protecting Group
The this compound linker is a heterobifunctional molecule featuring three key components: a terminal azide group (N3), a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.[3] Each component serves a distinct and critical purpose, but it is the Boc group that orchestrates the sequential reactivity of the linker.
The Boc group is a widely used protecting group for amines in organic synthesis.[4][5] Its primary function is to temporarily "mask" the highly reactive amine, rendering it inert to chemical reactions under a variety of conditions, particularly those that are basic or nucleophilic.[5] This protection is crucial as it allows for the selective reaction of the azide group at the other end of the linker without interference from the amine.
The strategic importance of the Boc group in the this compound linker can be summarized as follows:
-
Orthogonal Reactivity: The Boc group enables a two-step, orthogonal conjugation strategy. The azide group can be selectively reacted with an alkyne-containing molecule via "click chemistry" (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-promoted Azide-Alkyne Cycloaddition - SPAAC) while the amine remains protected.[6][7]
-
Controlled Synthesis: In multi-step syntheses, such as the construction of PROTACs, the Boc group prevents the amine from participating in unintended side reactions, ensuring the desired molecular architecture is achieved with high fidelity.[8][]
-
Facile Deprotection: The Boc group is acid-labile, meaning it can be efficiently removed under mild acidic conditions to expose the primary amine for a subsequent conjugation step.[4][10] This deprotection is typically a high-yield reaction that results in the formation of volatile byproducts (isobutylene and carbon dioxide), simplifying purification.
Quantitative Data Summary
While precise, head-to-head comparative studies for the this compound linker are not extensively available in peer-reviewed literature, the following tables summarize representative quantitative data for Boc deprotection of similar linkers and general kinetic data for the subsequent click reactions.
Table 1: Representative Conditions for Boc Deprotection of Amine-PEG Linkers
| Acid Reagent | Concentration | Solvent | Temperature | Time | Typical Yield | Reference / Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp. | 0.5 - 2 hours | >90% | A common and highly effective method.[11] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp. | 1 - 6 hours | High | Effective, but may require longer reaction times.[12] |
| Hydrochloric Acid (HCl) | N/A (gas) | Ethyl Acetate (EtOAc) | Room Temp. | 6 hours | ~100% (ester intact) | User-reported data for a different molecule, suggests high fidelity.[12] |
| Trifluoroacetic Acid (TFA) | N/A | Dichloromethane (DCM) | Room Temp. | 30 minutes | ~100% (with 10-20% ester loss) | User-reported data, highlighting potential for side reactions with sensitive substrates.[12] |
Note: Yields are highly substrate-dependent and the above data should be considered as a general guideline.
Table 2: General Kinetic Data for Click Chemistry Reactions
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features | Reference |
| CuAAC | Azide + Terminal Alkyne | 10 to 10⁴ | High reaction rate, requires copper catalyst which can be toxic to cells. | [13] |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | ~10⁻³ to 1 | Copper-free, bioorthogonal, but generally slower than CuAAC. | [13][14] |
Experimental Protocols & Methodologies
The following are detailed, generalized protocols for the deprotection of the this compound linker and its subsequent use in a bioconjugation workflow.
Protocol 1: Boc Deprotection of this compound Linker
Materials:
-
This compound linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the this compound linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11] The deprotected product, being more polar, will have a lower Rf value on TLC.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Neutralization (Workup):
-
Dissolve the residue in DCM.
-
Transfer the solution to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected Azido-PEG5-amine. The product can be used directly in the next step or purified further by chromatography if necessary.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azido-PEG5-amine (from Protocol 1)
-
Alkyne-containing molecule (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., phosphate-buffered saline (PBS), water, or a mixture with a co-solvent like DMSO or t-butanol)
Procedure:
-
Dissolution: Dissolve the alkyne-containing molecule and the Azido-PEG5-amine in the chosen reaction buffer.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the CuSO₄ solution followed by the sodium ascorbate solution. The final concentrations typically range from 0.1 to 1 mM for the reactants, with a slight excess of the PEG linker, 100 µM CuSO₄, and 500 µM sodium ascorbate.
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Cu(I).
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted linker and catalyst components.
Visualization of Key Processes
Chemical Structure of this compound
Caption: Structure of the this compound linker.
Boc Deprotection Workflow
Caption: Experimental workflow for Boc deprotection.
Bioconjugation Strategy using this compound
Caption: Sequential bioconjugation workflow.
Conclusion
The Boc protecting group is a cornerstone of the functionality of the this compound linker, enabling a robust and controlled approach to the synthesis of complex biomolecules. By temporarily masking a reactive amine, the Boc group allows for a sequential conjugation strategy, where the azide and amine functionalities can be addressed in a stepwise manner. This level of control is essential for researchers in drug development and chemical biology who are constructing precisely defined molecular architectures such as ADCs and PROTACs. A thorough understanding of the principles of Boc protection and deprotection, as well as the kinetics of the subsequent conjugation reactions, is critical for the successful application of this versatile linker.
References
- 1. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azido-PEG5-amine, CAS 516493-93-9 | AxisPharm [axispharm.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Azido-PEG5-Boc: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Azido-PEG5-Boc, a versatile heterobifunctional linker. This document details its commercial availability, purity, and core applications, with a focus on its role in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
This compound, with the CAS Number 1448451-72-6, is a key reagent in the field of bioconjugation and drug discovery. Its structure features an azide group for "click chemistry," a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc (tert-butoxycarbonyl) protected amine, which allows for sequential and controlled conjugation reactions.[1][2][3] The related compound, t-Boc-N-Amido-PEG5-Azide (CAS 911209-07-9), shares similar functionalities and applications.[3][4]
Commercial Availability and Purity
This compound and its derivatives are readily available from a variety of commercial suppliers. The purity of these reagents is crucial for reproducible and successful conjugation experiments. Most suppliers provide high-purity grades of this linker, typically ranging from 95% to over 98%. The table below summarizes the availability and purity of this compound and a closely related analogue from several vendors.
| Supplier | Product Name | CAS Number | Purity |
| BroadPharm | Azido-PEG5-CH2CO2-t-Bu | 1448451-72-6 | 98%[1] |
| MedchemExpress | This compound | 1448451-72-6 | Information not specified[5] |
| Precise PEG | This compound Amine | 911209-07-9 | > 96%[4] |
| AxisPharm | t-Boc-N-Amido-PEG5-Azide | 911209-07-9 | ≥95%[3] |
| CD Bioparticles | t-boc-N-amido-PEG5-Azide | 911209-07-9 | Information not specified[2] |
Core Applications in Drug Development
The unique trifunctional nature of this compound makes it an invaluable tool in the construction of complex biomolecules. Its primary applications lie in the fields of targeted drug delivery and the development of novel therapeutic modalities.
PROTACs: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC.[5][6] The PEG spacer plays a critical role in optimizing the distance between the two ligands to facilitate the formation of a stable ternary complex, which is essential for target protein ubiquitination and subsequent degradation.[7][8]
Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a potent cytotoxic drug to an antibody.[] The azide group allows for a specific and stable conjugation to an alkyne-modified antibody or drug, while the protected amine can be used for further modifications or to attach the linker to the other component. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting ADC.
Experimental Protocols
The following are representative protocols for the key reactions involving this compound. It is important to note that optimal reaction conditions may vary depending on the specific substrates and should be determined empirically.
Boc Deprotection
The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralize the residue by dissolving it in DCM and washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected Azido-PEG5-amine.
Note: While TFA is effective, it may lead to partial ester bond cleavage in sensitive substrates. An alternative is using dry HCl in a suitable organic solvent like ethyl acetate, which may require longer reaction times (e.g., 6 hours).[10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This reaction forms a stable triazole linkage between the azide group of this compound and an alkyne-containing molecule.
Materials:
-
This compound derivative (after Boc deprotection if necessary)
-
Alkyne-containing molecule (e.g., a modified peptide or drug)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent system (e.g., a mixture of t-BuOH and water, or DMF)
-
Nitrogen or Argon source
Procedure:
-
In a reaction vial, dissolve the alkyne-modified molecule (1.0 equivalent) and the azide-containing PEG linker (1.05 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the copper(I) catalyst.
-
In a separate vial, prepare fresh solutions of copper(II) sulfate (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.2 equivalents) in a degassed solvent.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.
Experimental Workflows and Signaling Pathways
The logical flow of synthesizing and utilizing this compound in the creation of a PROTAC is a key experimental workflow. This process involves the sequential attachment of the E3 ligase ligand and the target protein ligand to the bifunctional linker.
Caption: Workflow for PROTAC synthesis using this compound.
Another critical application is the construction of Antibody-Drug Conjugates (ADCs). The workflow involves modifying the antibody to introduce an alkyne handle, followed by the click reaction with the azide-functionalized drug-linker conjugate.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
While this compound is a synthetic tool and not directly involved in biological signaling pathways, it is instrumental in creating molecules that modulate these pathways. For instance, a PROTAC synthesized using this linker will hijack the cellular ubiquitin-proteasome pathway to induce the degradation of a target protein.
Caption: Mechanism of Action of a PROTAC molecule.
References
- 1. Azido-PEG5-CH2CO2-t-Bu, 1448451-72-6 | BroadPharm [broadpharm.com]
- 2. t-boc-N-amido-PEG5-Azide - CD Bioparticles [cd-bioparticles.net]
- 3. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Azido-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG5-Boc is a cornerstone reagent in modern bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its utility as a hydrophilic linker, equipped with a reactive azide for "click chemistry" and a Boc-protected amine for subsequent functionalization, is unparalleled. However, the presence of the azide functional group necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth overview of the safety data and handling precautions for this compound and related organic azides to ensure a safe and productive research environment.
Hazard Identification and Classification
Key Hazard Considerations:
-
Explosion Hazard: Organic azides can be explosive, particularly those with a low carbon-to-nitrogen ratio. While the PEG chain in this compound increases its molecular weight and carbon content, rendering it less likely to be explosive than smaller organic azides, the potential for decomposition remains.[1][2]
-
Toxicity: The azide ion is known to have toxicity similar to the cyanide ion.[1] While the covalent bonding in an organic azide mitigates this, inhalation, ingestion, or skin absorption of the compound or its potential decomposition products should be avoided.[3]
-
Formation of Hydrazoic Acid: Contact with strong acids can lead to the formation of hydrazoic acid, which is highly toxic, volatile, and explosive.[2][4][5]
-
Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) or their salts can form highly sensitive and explosive metal azides.[3][4] This is a critical consideration in both reaction setup and waste disposal.
A summary of quantitative data from related compounds is presented below.
| Parameter | Value/Information | Source |
| GHS Classification | Not classified as a hazard (for Azido-PEG5-acid) | [6] |
| Acute Toxicity | Sodium azide may be fatal if inhaled, absorbed through the skin, or swallowed. | [3] |
| Explosive Properties | Organic azides are potentially explosive. Low molecular weight and high nitrogen content increase risk. | [1] |
| Incompatibilities | Acids, heavy metals, oxidizing agents, halogenated solvents. | [2][3][4] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict laboratory protocols is paramount when working with this compound.
Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
Blast Shield: For any reactions involving heating, concentration, or larger scales of organic azides, the use of a blast shield is strongly recommended.[2][3]
Personal Protective Equipment (PPE):
| PPE | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes and potential explosions.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[5][6][7] |
| Body Protection | Flame-resistant lab coat. | Protects against spills and splashes. |
| Respiratory Protection | Generally not required when handled in a fume hood. | A respirator may be necessary for spill cleanup outside of a fume hood. |
Handling Precautions:
-
Avoid Heat and Shock: Do not heat organic azides unless absolutely necessary and with appropriate safety measures in place. Avoid grinding, scraping, or subjecting the material to friction or shock.[2][5]
-
Use Appropriate Utensils: Use plastic or ceramic spatulas for weighing and transferring to avoid the formation of explosive metal azides.[1][2][4]
-
Solvent Choice: Never use halogenated solvents such as dichloromethane or chloroform with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1][2][4]
-
Avoid Concentration: Do not concentrate azide-containing reaction mixtures to dryness via rotary evaporation or distillation.[2]
Storage and Disposal
Proper storage and disposal are critical to prevent accidents.
Storage:
-
Temperature: Store this compound and other organic azides at refrigerated temperatures (2-8°C is often recommended) and away from light.[1][4][8]
-
Incompatibles: Store separately from acids, heavy metals and their salts, oxidizing agents, and other incompatible materials.[2][4][5]
-
Containers: Store in tightly sealed, clearly labeled containers.
Disposal:
-
Waste Streams: Azide-containing waste must be collected in separate, clearly labeled waste containers.[4]
-
Acidic Waste: Never mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[4]
-
Heavy Metals: Avoid contamination of azide waste with heavy metals.
-
Deactivation: For dilute solutions, chemical quenching to a more stable derivative like an amine can be a safer disposal method, but this should be done with caution and following established protocols.[4] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
Experimental Protocols and Workflows
The following diagrams illustrate a typical workflow for using this compound in a click chemistry reaction and a logical decision tree for handling azide compounds.
Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: A logical decision-making process for the safe handling of azide-containing compounds.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |
Conclusion
This compound is an invaluable tool for researchers, but its safe use hinges on a thorough understanding of the hazards associated with organic azides. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling, storage, and disposal guidelines outlined in this document, scientists can mitigate the risks and continue to leverage this versatile molecule for groundbreaking research in drug discovery and beyond. Always consult your institution's specific safety protocols and Safety Data Sheets for any chemicals used in your procedures.
References
- 1. ucd.ie [ucd.ie]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. This compound [myskinrecipes.com]
Literature review on the use of PEG linkers in bioconjugation
The Role of PEG Linkers in Bioconjugation: A Technical Guide
Introduction
In the landscape of modern drug development, bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—has emerged as a pivotal strategy for creating novel therapeutics with enhanced efficacy and safety profiles. Central to this field is the use of linkers, which bridge the constituent parts of these complex molecules. Among the most versatile and widely adopted linkers are those based on Polyethylene Glycol (PEG). PEG is a water-soluble, non-toxic, and non-immunogenic polymer composed of repeating ethylene oxide units[1][2]. The process of covalently attaching PEG chains to molecules like proteins, peptides, or small drugs is known as PEGylation[3]. This technique has become a cornerstone in pharmaceutical sciences, dramatically improving the therapeutic properties of biopharmaceuticals[3][4].
This guide provides an in-depth review of the use of PEG linkers in bioconjugation for researchers, scientists, and drug development professionals. It covers the fundamental principles of PEGylation, linker chemistry, quantitative impacts on pharmacokinetics, and detailed experimental protocols for synthesis and characterization.
Core Principles and Advantages of PEGylation
The conjugation of PEG linkers to therapeutic molecules imparts a range of beneficial properties, primarily by altering the physicochemical and biological characteristics of the parent molecule[3][5].
-
Enhanced Pharmacokinetics: The primary advantage of PEGylation is the significant improvement in a drug's pharmacokinetic profile. By increasing the hydrodynamic size of the molecule, PEGylation reduces its rate of renal clearance, thereby prolonging its circulation half-life in the bloodstream[3][6]. This "stealth" effect also shields the bioconjugate from enzymatic degradation and recognition by the immune system, further extending its presence in the body[2][7].
-
Improved Solubility and Stability: PEG linkers are highly hydrophilic, which can dramatically increase the water solubility of hydrophobic drugs or proteins, a crucial factor for formulation and bioavailability[][9]. This property also helps to prevent the aggregation of protein-based therapeutics, enhancing their stability both in storage and in vivo[10].
-
Reduced Immunogenicity: PEG chains can mask the surface epitopes of proteins, making them less recognizable to the immune system. This reduction in immunogenicity and antigenicity is critical for preventing adverse immune responses and the rapid clearance of therapeutic proteins[3][].
-
Controlled Drug Release: In applications like Antibody-Drug Conjugates (ADCs), PEG linkers can be designed to be either stable or cleavable. Cleavable linkers are engineered to release the cytotoxic payload only under specific conditions found within target cells (e.g., acidic pH or the presence of certain enzymes), thereby minimizing off-target toxicity[11][12].
Types of PEG Linkers and Conjugation Chemistry
The versatility of PEG linkers stems from the ability to modify their structure, length, and terminal functional groups to suit specific bioconjugation needs.
Structural Classification:
-
Linear PEG: The simplest architecture, consisting of a single chain of PEG units.
-
Branched (or Multi-arm) PEG: These structures have multiple PEG chains radiating from a central core. Branched PEGs are particularly advantageous as they allow for the attachment of a higher ratio of drug molecules without causing aggregation, which can be a problem with hydrophobic linkers[9][13]. This can enhance the potency of a conjugate by delivering a larger payload per targeting event[13].
Functional Classification (Reactivity):
-
Amine-Reactive PEGs: Often equipped with N-hydroxysuccinimide (NHS) esters, these linkers react with primary amines found in lysine residues and the N-terminus of proteins[5].
-
Thiol-Reactive PEGs: These typically feature maleimide or vinyl sulfone groups that form stable covalent bonds with free thiol groups on cysteine residues[4][14]. This approach is often used for site-specific conjugation.
-
Click Chemistry PEGs: Linkers with terminal alkyne or azide groups (like DBCO) enable highly efficient and specific "click" reactions, which can be performed in mild, aqueous conditions[15].
-
Hydrazide PEGs: These react with aldehydes or ketones, which can be generated on glycoproteins by oxidizing their carbohydrate moieties[15].
Stability Classification:
-
Non-Cleavable Linkers: Form a stable, permanent bond between the biomolecule and the payload. The entire conjugate remains intact, and the drug is released only upon the complete degradation of the antibody in the lysosome[11].
-
Cleavable Linkers: These contain bonds that are labile under specific physiological conditions. Common strategies include pH-sensitive hydrazone linkers that cleave in the acidic environment of endosomes and enzyme-sensitive linkers that are cleaved by proteases like cathepsin B, which are often overexpressed in tumor cells[11][12].
Quantitative Impact of PEG Linkers
The molecular weight and structure of the PEG linker critically influence the properties of the final bioconjugate. Numerous studies have quantified these effects, providing valuable data for rational linker design.
Table 1: Effect of PEG Linker Length on Pharmacokinetics and Efficacy
| Bioconjugate System | PEG Linker MW | Half-Life (t½) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy / Outcome | Reference |
| Affibody-MMAE Conjugate | None (HM) | 19.6 min | ~1.0 nM | - | [6] |
| 4 kDa (HP4KM) | 49.0 min (2.5x increase) | ~4.5 nM (4.5x reduction) | - | [6] | |
| 10 kDa (HP10KM) | 219.5 min (11.2x increase) | ~22 nM (22x reduction) | Most ideal tumor therapeutic ability in animal models; MTD > 4x higher than HM. | [6] | |
| Folate-Liposomes (Dox) | 2 kDa (Dox/FL-2K) | - | No significant difference | Tumor size reduction less than 5K and 10K groups. | [16][17] |
| 5 kDa (Dox/FL-5K) | - | No significant difference | Tumor size reduction less than 10K group. | [16][17] | |
| 10 kDa (Dox/FL-10K) | - | No significant difference | Tumor accumulation significantly increased; tumor size reduced by >40% compared to 2K/5K groups. | [16][17] | |
| Polyacridine Peptide DNA Polyplex | 2 kDa | - | - | Lower in vivo gene transfer efficiency. | [18] |
| 5 kDa | - | - | Optimized for in vivo gene transfer. | [18] | |
| 10-30 kDa | - | - | Decreased in vivo gene transfer efficiency. | [18] |
MMAE: Monomethyl auristatin E; MTD: Maximum Tolerated Dose; Dox: Doxorubicin.
Table 2: Common PEG Linker Chemistries for Bioconjugation
| Linker Reactive Group | Target Functional Group | Resulting Bond | Typical Reaction pH | Key Features |
| NHS Ester | Primary Amine (-NH₂) | Amide | 7.5 - 8.5 | Most common method for modifying lysines; can result in heterogeneous products.[5][15] |
| Maleimide | Thiol (-SH) | Thioether | 6.5 - 7.5 | Enables site-specific conjugation to cysteines; stable bond formation.[4][14] |
| Vinyl Sulfone | Thiol (-SH) | Thioether | 8.0 - 9.0 | Slower reaction than maleimide but forms a very stable bond.[18] |
| DBCO (Azide-reactive) | Azide (-N₃) | Triazole | 6.0 - 8.0 | Copper-free "click chemistry"; highly specific and bioorthogonal.[15] |
| Hydrazide | Aldehyde/Ketone (-CHO) | Hydrazone | 5.0 - 7.0 | Used for conjugating to oxidized carbohydrates on glycoproteins; bond can be pH-sensitive.[15] |
| OPSS (Thiol-reactive) | Thiol (-SH) | Disulfide | ~8.0 | Forms a reducible disulfide bond, useful for cleavable linker strategies.[4] |
Visualizing PEGylation Workflows and Concepts
Diagrams created with Graphviz provide a clear visual representation of complex processes and relationships in bioconjugation.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates.
Protocol 1: General Lysine PEGylation via NHS Ester Chemistry
This protocol describes the random conjugation of an NHS-activated PEG linker to available primary amines (lysine residues, N-terminus) on a protein.
-
Materials:
-
Protein of interest (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.0), free of primary amines like Tris.
-
Methoxy-PEG-succinimidyl carboxylate (mPEG-NHS) of desired molecular weight.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 8.0.
-
Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0.
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.
-
-
Procedure:
-
Prepare the protein solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Immediately before use, dissolve the mPEG-NHS linker in the reaction buffer or anhydrous DMSO.
-
Add the dissolved PEG linker to the protein solution. A typical molar excess of PEG to protein is between 5:1 and 50:1, which must be optimized for the desired degree of PEGylation.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1-2 hours.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Purify the PEGylated protein from unreacted PEG and quenching reagents using SEC. The larger PEGylated conjugate will elute earlier than the smaller, unreacted PEG molecules.
-
Collect fractions and concentrate the purified conjugate using an appropriate ultrafiltration device.
-
Protocol 2: Site-Specific Cysteine PEGylation via Maleimide Chemistry
This protocol is for conjugating a maleimide-activated PEG to a specific cysteine residue, often within an engineered protein or antibody fragment.
-
Materials:
-
Cysteine-containing protein in a dégazé, amine-free buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.0).
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds and ensure a free thiol.
-
Methoxy-PEG-Maleimide (mPEG-Mal) of desired molecular weight.
-
Reaction Buffer: PBS with EDTA, pH 6.8.
-
Purification System: SEC or ion-exchange chromatography.
-
-
Procedure:
-
If necessary, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds. Remove the TCEP using a desalting column.
-
Adjust the protein solution to the reaction buffer (pH 6.5-7.0). The lower pH increases the specificity of the maleimide reaction for thiols over amines.
-
Dissolve the mPEG-Maleimide in the reaction buffer or DMSO immediately prior to use.
-
Add the PEG-Maleimide to the protein solution at a 3-10 fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.
-
The reaction can be quenched by adding a thiol-containing compound like L-cysteine.
-
Purify the conjugate using chromatography (SEC is common) to separate the PEGylated protein from unreacted reagents.
-
Protocol 3: Characterization of PEGylated Bioconjugates
Confirming the successful synthesis and purity of the conjugate is a critical final step.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Purpose: To visually confirm the increase in molecular weight due to PEG attachment.
-
Method: Run samples of the starting protein and the purified conjugate on a polyacrylamide gel. The PEGylated protein will migrate slower, appearing as a higher molecular weight band (or smear, in the case of polydisperse PEGs or heterogeneous conjugation).
-
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC):
-
Purpose: To assess purity and detect aggregation.
-
Method: Inject the purified conjugate onto an SE-HPLC column. A successful PEGylation will show a peak with a shorter retention time compared to the unconjugated protein. The peak area can be used to determine the purity and quantify any remaining starting material or aggregates.
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the exact mass and the degree of PEGylation (the number of PEG chains attached per protein).[19]
-
Method: Techniques like MALDI-TOF or ESI-MS are used. For heterogeneous conjugates, the resulting spectrum will show a distribution of peaks, each corresponding to the protein modified with a different number of PEG chains. Deconvolution of the ESI-MS spectrum can provide an accurate average mass.[20]
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: An alternative method to determine the average number of PEG chains grafted onto a protein.[21]
-
Method: This technique quantitatively compares the integral of the strong, sharp signal from the PEG methylene protons to the integrals of specific, well-resolved aromatic protons from the protein. This ratio allows for the calculation of the degree of PEGylation.[21]
-
Conclusion
PEG linkers are an indispensable tool in bioconjugation, offering a powerful platform to enhance the therapeutic properties of a wide range of molecules.[22] By providing improvements in solubility, stability, and pharmacokinetics, PEGylation has enabled the development of numerous successful drugs and continues to be a key strategy in the design of next-generation biopharmaceuticals, including ADCs and other targeted therapies[][12]. A thorough understanding of the underlying chemistry, the quantitative effects of linker properties, and robust experimental protocols for synthesis and characterization is essential for leveraging the full potential of this versatile technology. Future innovations will likely focus on creating novel PEG architectures and cleavable systems to further refine drug delivery and efficacy[10][23].
References
- 1. pharmtech.com [pharmtech.com]
- 2. chempep.com [chempep.com]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 4. idosi.org [idosi.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. mdpi.com [mdpi.com]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. purepeg.com [purepeg.com]
- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 13. adcreview.com [adcreview.com]
- 14. mdpi.com [mdpi.com]
- 15. precisepeg.com [precisepeg.com]
- 16. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enovatia.com [enovatia.com]
- 20. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. purepeg.com [purepeg.com]
- 23. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Heterobifunctional PEG Linkers: A Technical Guide to Advancing Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics and diagnostics, precision and efficacy are paramount. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, enabling the covalent linkage of distinct molecular entities to create sophisticated bioconjugates with enhanced properties. This technical guide provides an in-depth exploration of the core features, benefits, and applications of these versatile molecules, with a focus on their role in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other advanced drug delivery systems.
Core Features of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are characterized by a polyethylene glycol chain of varying length, flanked by two different reactive functional groups at its termini.[1][2] This unique architecture allows for the sequential and specific conjugation of two different molecules, a cornerstone of modern bioconjugation.[3]
Key features include:
-
Dual Reactivity: The presence of two distinct functional groups enables the controlled and directional linkage of two different molecules, such as an antibody and a cytotoxic drug.[1] Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues in proteins) and maleimides for targeting sulfhydryl groups (e.g., cysteine residues).[4][5]
-
Customizable PEG Chain Length: The length of the PEG spacer can be precisely controlled, which is crucial for optimizing the distance between the conjugated molecules.[] This allows for fine-tuning of steric hindrance, flexibility, and overall biological activity.[3]
-
Enhanced Hydrophilicity: The inherent hydrophilicity of the PEG chain significantly improves the water solubility of hydrophobic drugs and biomolecules, reducing the risk of aggregation.[7][8] This is particularly advantageous for highly potent, hydrophobic cytotoxic payloads used in ADCs.[9]
-
Biocompatibility and Reduced Immunogenicity: PEG is a non-toxic and biocompatible polymer with low immunogenicity.[10] When conjugated to a therapeutic molecule, the PEG chain can create a protective hydrophilic shield, reducing recognition by the immune system and protecting the conjugate from enzymatic degradation.[1][]
Benefits in Drug Development and Bioconjugation
The unique properties of heterobifunctional PEG linkers translate into significant benefits for the development of novel therapeutics and diagnostics.
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the bioconjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life and prolonged therapeutic effect.[9][]
-
Enhanced Stability: The PEG linker can protect the conjugated molecules from degradation, leading to increased stability both in storage and in vivo.[]
-
Increased Drug-to-Antibody Ratio (DAR): In the context of ADCs, hydrophilic PEG linkers enable the attachment of a higher number of drug molecules per antibody without causing aggregation, which can enhance the potency of the ADC.[9][12]
-
Precision Targeting: The directional nature of conjugation afforded by heterobifunctional linkers ensures that the therapeutic payload is delivered specifically to the target site, minimizing off-target toxicity.[1]
-
Controlled Drug Release: Some PEG linkers can be designed to be cleavable under specific physiological conditions (e.g., in the acidic tumor microenvironment or in the presence of specific enzymes), allowing for controlled release of the drug at the target site.
Quantitative Data on Heterobifunctional PEG Linkers
The choice of PEG linker can have a quantifiable impact on the properties and efficacy of a bioconjugate. The following tables summarize key quantitative data.
| Property | Advantage in Bioconjugation | Reference |
| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, reducing aggregation. | [3] |
| Biocompatibility | PEG is generally non-toxic and has low immunogenicity, reducing the potential for adverse immune responses. | [10] |
| Pharmacokinetics | Longer PEG chains can lead to improved in vivo exposure and a longer circulation half-life. | [8] |
| Defined Length | Provides precise control over the distance between conjugated molecules, which is crucial for optimizing biological activity and stability. | [3] |
| Linker | ADC Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | |
| PEG2 | ~12 | |
| PEG4 | ~8 | |
| PEG8 | ~5 |
| Conjugate | Cytotoxicity (IC50, nM) | Reference |
| HM (No PEG) | 0.08 | [13] |
| HP4KM (4 kDa PEG) | 0.52 | [13] |
| HP10KM (10 kDa PEG) | 1.8 | [13] |
Key Applications
Heterobifunctional PEG linkers are integral to the development of a wide range of advanced therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[] Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug payload, enhancing the ADC's stability, solubility, and pharmacokinetic profile.[1][14]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15][16] The PEG linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[17]
Nanoparticle Drug Carriers
Heterobifunctional PEG linkers are also instrumental in the functionalization of nanoparticles for targeted drug delivery. They can be used to attach targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles while the PEG chain provides a "stealth" layer that helps the nanoparticles evade the immune system.[1]
Experimental Protocols
Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG-NHS Ester)
This protocol describes a general method for synthesizing an alkyne-PEG-NHS ester, a versatile linker for "click" chemistry and amine modification.
Materials:
-
α-Hydroxy-ω-alkyne PEG
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Dissolve α-Hydroxy-ω-alkyne PEG and a 1.5 molar excess of DSC in anhydrous DCM under an inert atmosphere.
-
Add a 2 molar excess of TEA dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the activated PEG-NHS ester.
-
Once the reaction is complete, filter the solution to remove triethylammonium salt.
-
Precipitate the product by adding the DCM solution to cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product, Alkyne-PEG-NHS ester, under vacuum.
-
Characterize the product using ¹H NMR and MALDI-TOF mass spectrometry to confirm its structure and purity.
Bioconjugation using an NHS-PEG-Maleimide Linker
This protocol outlines the two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG-maleimide linker.[18]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS), pH 7.2-8.0
-
NHS-PEG-maleimide linker
-
Thiol-containing molecule
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
Desalting column or dialysis equipment
-
Purification columns (e.g., size-exclusion or ion-exchange)
Procedure:
Step 1: Reaction of Antibody with NHS-PEG-Maleimide
-
Prepare a stock solution of the NHS-PEG-maleimide linker in anhydrous DMSO or DMF.
-
Adjust the pH of the antibody solution to 7.2-8.0.
-
Add the linker solution to the antibody solution at a desired molar ratio (e.g., 10:1 to 20:1 linker to antibody).[19]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[4]
-
Remove excess, unreacted linker by size-exclusion chromatography (desalting column) or dialysis against a thiol-free buffer (pH 6.5-7.5).
Step 2: Conjugation of the Maleimide-Activated Antibody
-
Add the thiol-containing molecule to the purified maleimide-activated antibody solution at a slight molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[19]
-
The reaction forms a stable thioether bond between the maleimide group of the linker and the thiol group of the molecule.
Purification and Characterization of PEGylated Bioconjugates
Effective purification and characterization are critical to ensure the quality and homogeneity of the final bioconjugate.
Purification Methods:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. It is effective for removing unreacted small molecules like excess linkers and drugs from the larger bioconjugate.[]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of unreacted, partially PEGylated, and fully PEGylated species.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This can be useful for purifying ADCs where the payload is hydrophobic.
-
Affinity Chromatography: Can be used if the antibody or another component of the conjugate has a specific binding partner.
Characterization Methods:
-
SDS-PAGE: To visualize the increase in molecular weight upon PEGylation and conjugation.
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): To assess the purity and aggregation of the bioconjugate.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR).[21]
-
UV-Vis Spectroscopy: To determine the concentration of the protein and, if the drug has a distinct chromophore, the concentration of the drug, which can also be used to calculate the DAR.[21]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To confirm that the binding affinity of the antibody is retained after conjugation.[22]
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the fields of bioconjugation and drug delivery. Their unique ability to connect different molecular entities in a controlled manner, coupled with their beneficial physicochemical properties, has enabled the development of more effective and safer therapeutics, including ADCs and PROTACs. A thorough understanding of their features, benefits, and the experimental methodologies for their use is crucial for researchers and scientists working to create the next generation of targeted therapies.
References
- 1. purepeg.com [purepeg.com]
- 2. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. labinsights.nl [labinsights.nl]
- 10. creativepegworks.com [creativepegworks.com]
- 12. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purepeg.com [purepeg.com]
- 15. abmole.com [abmole.com]
- 16. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC | Signaling Pathways | TargetMol [targetmol.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. broadpharm.com [broadpharm.com]
- 21. creativepegworks.com [creativepegworks.com]
- 22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Two-Step Strategy for Site-Specific Protein Modification using Azido-PEG5-NHS Ester and Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise modification of proteins is a critical tool in research and drug development, enabling the attachment of various functionalities such as fluorophores, biotin, or drug molecules. This document outlines a robust two-step strategy for protein labeling. The first step involves the introduction of a bioorthogonal azide handle onto the protein of interest using an amine-reactive Azido-PEG5-NHS Ester. The second step utilizes the highly specific and efficient "click chemistry" reaction to conjugate a molecule of interest to the azide-modified protein.
Azido-PEG5-NHS Ester is a versatile reagent that covalently attaches an azide group to proteins through a stable amide bond.[1][2] The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, primarily the epsilon-amines of lysine residues and the N-terminus of the polypeptide chain, in a pH-dependent manner.[1][3] The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, preserving the protein's native conformation and function.[4]
The azide group serves as a bioorthogonal handle, meaning it does not react with native biological functionalities.[4] This allows for a highly specific subsequent reaction with a molecule containing a complementary alkyne or cyclooctyne group via click chemistry.[4][5] This two-step approach offers greater control over the degree of labeling and provides a versatile platform for a wide range of bioconjugation applications.[6]
Key Applications:
-
Fluorescent Labeling: Attachment of fluorescent dyes for protein tracking and imaging.
-
Biotinylation: Introduction of biotin for purification and detection.
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[4]
-
Protein-Protein Interaction Studies: Immobilization of proteins on surfaces or beads.[7]
-
Glycobiology Research: Studying and modifying glycoproteins.[8][9]
Experimental Protocols
This section provides detailed protocols for the two key stages of this protein modification strategy:
-
Protein Labeling with Azido-PEG5-NHS Ester
-
Click Chemistry Conjugation to Azide-Labeled Protein
Protocol 1: Protein Labeling with Azido-PEG5-NHS Ester
This protocol describes the covalent attachment of the azido-PEG5 moiety to a protein of interest.
Materials:
-
Protein of interest
-
Azido-PEG5-NHS Ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[3][10]
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[3][10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]
-
Desalting columns or dialysis cassettes for purification[3][10]
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be avoided.[3][10] If necessary, perform buffer exchange using a desalting column or dialysis.
-
Prepare Protein Solution: Adjust the concentration of the protein solution to 1-10 mg/mL in the reaction buffer.[3]
-
Prepare Azido-PEG5-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of Azido-PEG5-NHS Ester in anhydrous DMSO or DMF.[3][10] The NHS ester moiety is susceptible to hydrolysis, so it is crucial to avoid preparing stock solutions for long-term storage.[3][10]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG5-NHS Ester solution to the protein solution.[3][11] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to prevent protein denaturation.[3][10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][10][11] The optimal incubation time may vary depending on the protein and desired degree of labeling.
-
Quenching (Optional): To stop the reaction, a quenching buffer such as Tris-HCl can be added to a final concentration of 50-100 mM.[4] Incubate for an additional 30 minutes at room temperature.[4]
-
Purification: Remove unreacted Azido-PEG5-NHS Ester and byproducts by dialysis against PBS or by using a spin desalting column.[3][4]
-
Characterization and Storage: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be assessed by mass spectrometry.[1] Store the labeled protein under conditions optimal for the unlabeled protein, typically at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[1]
Protocol 2: Click Chemistry Conjugation
The azide-labeled protein can be conjugated to an alkyne-containing molecule of interest via either Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells, making it more suitable for in vitro applications.[4]
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4) solution (50 mM in water)[4]
-
Sodium Ascorbate solution (50 mM in water, freshly prepared)[4]
-
Copper ligand (e.g., THPTA or TBTA) solution (10 mM in DMSO or water)[4][12]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the alkyne-containing molecule.[4]
-
Catalyst Addition: Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:[4]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[4][13]
-
Purification: Purify the labeled protein using a desalting column or dialysis to remove the catalyst and excess reagents.[4]
SPAAC is a copper-free click chemistry method that is ideal for applications in living cells or where copper toxicity is a concern.[4][14]
Materials:
-
Azide-labeled protein
-
Cyclooctyne-containing molecule (e.g., DBCO, BCN)
-
PBS buffer, pH 7.4
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the cyclooctyne-containing molecule.
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.[4] Reaction times may vary depending on the specific cyclooctyne and protein.[4]
-
Purification: Purify the labeled protein using a desalting column or dialysis to remove any unreacted cyclooctyne reagent.[4]
Quantitative Data
The efficiency of protein labeling can be influenced by several factors, including the protein concentration, the molar ratio of the NHS ester to the protein, and the reaction conditions. The following tables provide representative data for typical labeling experiments.
Table 1: Influence of Molar Excess of Azido-PEG-NHS Ester on Degree of Labeling (DoL)
| Protein Concentration | Molar Excess of Azido-PEG-NHS Ester | Typical Degree of Labeling (Azides per Protein) |
| 1-10 mg/mL | 20-fold | 4-6 |
| 1-10 mg/mL | 40-fold | 8-12 |
Note: The degree of labeling is highly dependent on the number of accessible primary amines on the specific protein. The values presented are typical for an IgG antibody.[3][10][11]
Table 2: Comparison of Click Chemistry Reaction Conditions
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None |
| Reaction Time | 1-4 hours | 1-12 hours |
| Biocompatibility | Lower (copper toxicity) | Higher |
| Reaction Rate | Generally faster | Generally slower |
Visualizations
Caption: Experimental workflow for the two-step protein labeling strategy.
Caption: Example signaling pathway involving a labeled cell surface receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. This copper-free click chemistry reaction involves a cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage. Azido-PEG5-Boc is a heterobifunctional linker molecule that incorporates an azide for SPAAC reactions, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for further functionalization. These characteristics make this compound a versatile tool in bioconjugation, cell labeling, and the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).
Data Presentation: Reaction Kinetics
The efficiency of SPAAC is highly dependent on the choice of the cyclooctyne reaction partner. The second-order rate constants (k₂) are a measure of the reaction speed, with higher values indicating faster kinetics. The presence of a PEG linker, such as in this compound, can influence these kinetics. While specific kinetic data for this compound with a wide range of cyclooctynes is not extensively published, data for structurally similar PEGylated azides and cyclooctynes provide valuable insights.
| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | HEPES & PBS |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.15 | DMSO |
| BCN (PEGylated) | 2-azidoethanol | ~0.57 | Aqueous Buffer |
| DBCO Derivatives | General Azides | ~0.1 - 2.0 | Various |
Note: Reaction rates are influenced by factors such as the specific structures of the azide and cyclooctyne, solvent, pH, and temperature. The PEG linker in constructs like DBCO-PEG5-Trastuzumab has been shown to increase reaction rates compared to non-PEGylated counterparts by minimizing steric hindrance.[1][2][3]
Experimental Protocols
Herein, we provide detailed protocols for three key applications of this compound: bioconjugation to a protein, cell surface labeling, and synthesis of a PROTAC.
Protocol 1: Bioconjugation of this compound to a Protein
This protocol describes the conjugation of this compound to a protein via its primary amines after deprotection of the Boc group, followed by a SPAAC reaction with a DBCO-functionalized molecule.
Materials:
-
This compound
-
Protein of interest with accessible primary amines (e.g., lysine residues)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide
-
DBCO-functionalized molecule (e.g., DBCO-fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
Part A: Deprotection of Boc Group and Activation
-
Boc Deprotection: Dissolve this compound in a solution of 20-50% TFA in DCM. Stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the TFA and DCM under vacuum.
-
Neutralization: Dissolve the resulting amine salt in DMSO and neutralize with DIPEA.
-
NHS Ester Formation: To the neutralized Azido-PEG5-amine, add NHS (1.1 eq.) and DCC (1.1 eq.). Stir the reaction at room temperature for 4-6 hours to form Azido-PEG5-NHS ester.
Part B: Protein Labeling with Azido-PEG5-NHS Ester
-
Protein Preparation: Dissolve the protein of interest in PBS (pH 7.4) to a concentration of 1-10 mg/mL.
-
Reaction Setup: Prepare a stock solution of Azido-PEG5-NHS ester in anhydrous DMSO. Add a 10-20 fold molar excess of the Azido-PEG5-NHS ester stock solution to the protein solution. The final DMSO concentration should be below 10% (v/v) to maintain protein integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted Azido-PEG5-NHS ester using a size-exclusion chromatography column equilibrated with PBS.
Part C: SPAAC Reaction with DBCO-Functionalized Molecule
-
Reaction Setup: To the purified azide-labeled protein, add a 1.5-5 fold molar excess of the DBCO-functionalized molecule (dissolved in a minimal amount of DMSO).
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Final Purification: Purify the final protein conjugate using size-exclusion chromatography to remove any unreacted DBCO-molecule.
Protocol 2: Cell Surface Labeling via Metabolic Glycoengineering
This protocol details the labeling of cell surface glycans with this compound followed by SPAAC with a fluorescent cyclooctyne for visualization. This is achieved by first introducing an alkyne handle onto the cell surface via metabolic labeling with a peracetylated alkyne-modified sugar.
Materials:
-
Cells of interest in culture
-
Peracetylated alkyne-modified sugar (e.g., Tetraacetylated N-alkynyl-D-mannosamine, Ac4ManNAl)
-
This compound
-
Cyclooctyne-fluorophore (e.g., DBCO-Cy5)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in their standard medium supplemented with 25-50 µM of Ac4ManNAl for 2-3 days to allow for metabolic incorporation of the alkyne-modified sugar into cell surface glycans.
-
Cell Harvesting: Gently wash the cells twice with warm PBS. Harvest the cells using a cell scraper or by centrifugation.
-
SPAAC Reaction: a. Prepare a stock solution of this compound (after Boc deprotection to reveal the amine) and conjugate it to a fluorescent reporter with an NHS ester reactive group. b. Alternatively, and more directly for this application, react the alkyne-labeled cells with a DBCO-PEG5-fluorophore. c. Resuspend the cells in PBS containing 1% BSA. d. Add the DBCO-PEG5-fluorophore to the cell suspension at a final concentration of 10-50 µM. e. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 1% BSA to remove unreacted fluorophore.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If intracellular targets are to be visualized, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Imaging: Resuspend the cells in PBS and image using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 3: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC by conjugating a warhead for a protein of interest (POI) and a ligand for an E3 ligase using this compound as a linker. This example assumes the POI ligand contains an alkyne handle and the E3 ligase ligand is functionalized with an amine for coupling to the Boc-deprotected Azido-PEG5 linker.
Materials:
-
This compound
-
E3 ligase ligand with a primary or secondary amine (e.g., pomalidomide derivative)
-
POI ligand with a terminal alkyne
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
-
Anhydrous DMSO or DMF
-
DBCO- or BCN-functionalized POI ligand
-
Preparative HPLC system
-
LC-MS and NMR for characterization
Procedure:
Part A: Conjugation of E3 Ligase Ligand to Azido-PEG5-Linker
-
Boc Deprotection: Deprotect this compound as described in Protocol 1, Part A, step 1-3 to obtain Azido-PEG5-amine.
-
Amide Coupling: Dissolve the E3 ligase ligand (with a carboxylic acid moiety) (1 eq.), Azido-PEG5-amine (1.2 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.) in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Purify the resulting Azido-PEG5-E3 ligase ligand conjugate by preparative HPLC.
Part B: SPAAC Reaction to form the PROTAC
-
Reaction Setup: Dissolve the purified Azido-PEG5-E3 ligase ligand conjugate and the alkyne-functionalized POI ligand (e.g., DBCO- or BCN-modified) in a suitable solvent like DMSO, typically in equimolar amounts or with a slight excess of one component.
-
Incubation: Stir the reaction at room temperature for 2-12 hours. The reaction can be monitored by LC-MS.
-
Purification and Characterization: Purify the final PROTAC product by preparative HPLC. Confirm the identity and purity of the PROTAC by LC-MS and NMR spectroscopy.
Mandatory Visualization
Caption: Workflow for Protein Bioconjugation using this compound.
Caption: Workflow for Cell Surface Labeling via SPAAC.
Caption: Logical Relationship in PROTAC Synthesis and Action.
References
Application Notes: Leveraging Azido-PEG5-Boc for Advanced Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery systems, diagnostics, and targeted therapeutics. Azido-PEG5-Boc is a heterobifunctional linker designed for the versatile and efficient surface functionalization of a wide range of nanoparticles. This molecule incorporates a polyethylene glycol (PEG) spacer, a terminal azide (N₃) group, and a Boc-protected amine (NHBoc) group, offering a powerful combination of features for nanoparticle engineering.
The PEG component provides a hydrophilic shield to the nanoparticle surface, a process known as PEGylation. This modification enhances colloidal stability, reduces non-specific protein adsorption (opsonization), and can prolong circulation half-life in vivo.[1][2] The terminal azide group is a versatile handle for "click chemistry," a set of highly efficient and biocompatible reactions. Specifically, it is used for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules that contain a corresponding alkyne group. The Boc-protected amine, once deprotected, offers a primary amine for further conjugation via well-established amine-reactive chemistries (e.g., EDC/NHS coupling).
These application notes provide an overview of the utility of this compound in nanoparticle surface modification and present detailed protocols for the functionalization of nanoparticles, subsequent deprotection, and final bioconjugation for targeted applications.
Key Features and Applications
-
Enhanced Biocompatibility and Stability : The 5-unit PEG spacer minimizes aggregation and reduces immune system recognition.[1][2]
-
Orthogonal Conjugation Capabilities : The azide and protected amine groups allow for sequential, specific, and high-yield conjugation reactions. The azide participates in click chemistry, while the deprotected amine can be used for other coupling methods.
-
Versatile Bioconjugation : The azide group facilitates highly specific and efficient "click" chemistry reactions for the attachment of a wide array of biomolecules.
-
Controlled Surface Functionalization : The Boc protecting group allows for a staged approach to functionalization. The azide can be reacted first, followed by deprotection and reaction of the newly exposed amine, or vice-versa.
-
Targeted Drug Delivery : Nanoparticles functionalized with this compound can be conjugated with targeting ligands such as antibodies, peptides, or small molecules (e.g., folic acid) to direct the nanoparticle to specific cells or tissues, such as cancer cells that overexpress certain receptors.[3][4][5]
Data Presentation
Successful surface modification is accompanied by changes in the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data expected at each stage of modification.
Table 1: Physicochemical Characterization of Nanoparticles During Functionalization
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticle (e.g., Citrate-capped Gold NP) | 10.2 ± 0.5 | < 0.2 | -35.2 ± 2.1 |
| Amine-Functionalized NP (e.g., after APTES) | 12.5 ± 0.8 | < 0.2 | +28.4 ± 1.8 |
| This compound Conjugated NP | 22.1 ± 1.1[6] | < 0.25 | +15.7 ± 2.5 |
| After Boc Deprotection (Azido-PEG5-NH₂ NP) | 21.9 ± 1.2 | < 0.25 | +25.1 ± 2.2 |
| Final Targeted NP (e.g., Folate Conjugated) | 23.5 ± 1.4 | < 0.3 | +10.3 ± 3.0 |
Note: Data are representative examples compiled from typical results in the literature. Actual values will vary based on the nanoparticle core material, size, and specific reaction conditions. The increase in hydrodynamic diameter after PEGylation is significant and expected.[6] The zeta potential shifts towards positive after amination, decreases slightly with the neutral PEG linker, increases again upon Boc deprotection exposing the amine, and is finally altered by the charge of the conjugated targeting ligand.
Table 2: Quantification of Surface Ligands
| Quantification Method | Analyte | Typical Result |
| Thermogravimetric Analysis (TGA) | PEG Ligand Density | Mass loss corresponding to PEG decomposition allows calculation of ligands per nanoparticle. |
| UV-Vis Spectroscopy | Folic Acid Conjugation | Quantification of folic acid by measuring its characteristic absorbance after cleavage from the nanoparticle surface. |
| Fluorescence Spectroscopy | Dye-labeled Ligand | Quantification of fluorescently tagged molecules conjugated via click chemistry. |
| Quantitative NMR (qNMR) | PEG Grafting Density | Can be used to determine the ratio of PEG chains to the nanoparticle core material if the core is NMR-active or can be dissolved. |
Experimental Protocols
The following protocols provide a step-by-step guide for using this compound to modify amine-functionalized nanoparticles. Iron oxide nanoparticles (IONPs) are used as a representative example.
Protocol 1: Preparation of Amine-Functionalized IONPs
This protocol describes the initial surface modification of bare IONPs to introduce primary amine groups, which will serve as attachment points for the this compound linker.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Triethylamine (TEA)
-
Heptane
-
Acetone
-
Ultrasonication bath
Procedure:
-
Dispersion : Disperse 100 mg of IONPs in 50 mL of anhydrous toluene in a round-bottom flask.
-
Silanization : Add 1 mmol of APTES to the IONP suspension.
-
Add 2.5 mL of triethylamine and 50 µL of water.
-
Sonicate the mixture for 5 hours in an ultrasonication bath.
-
Purification : Add 50 mL of heptane to precipitate the amine-functionalized IONPs.
-
Use a strong magnet to collect the nanoparticles and discard the supernatant.
-
Wash the nanoparticles three times with acetone and dry under vacuum.
-
Characterization : Characterize the resulting amine-functionalized IONPs (NH₂-IONPs) by measuring their hydrodynamic size and zeta potential. A positive zeta potential indicates successful amination.
Protocol 2: Conjugation of this compound to Amine-Functionalized IONPs
This protocol details the attachment of the this compound linker to the prepared NH₂-IONPs via carbodiimide chemistry.
Materials:
-
Amine-functionalized IONPs (from Protocol 1)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic separator or centrifuge
Procedure:
-
Activation of Linker : In a separate tube, dissolve a 10-fold molar excess of this compound (relative to estimated surface amine groups) in anhydrous DMF. Add a 1.2-fold molar excess of EDC and NHS over the linker. Let the mixture react for 30 minutes at room temperature to activate the carboxylic acid (if the linker is Azido-PEG5-Acid-Boc-Amine) or directly couple the amine of the linker to a carboxylated nanoparticle. Correction for this compound, assuming it has a reactive group to attach to the amine-NP, e.g. an NHS ester form. Let's assume the user will purchase this compound-NHS ester.
-
Dispersion : Disperse the NH₂-IONPs in anhydrous DMF.
-
Conjugation : Add the this compound-NHS ester solution to the NH₂-IONP suspension.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
-
Purification : Purify the functionalized nanoparticles (N₃-PEG5-Boc-IONPs) by magnetic separation or centrifugation.
-
Wash the nanoparticles three times with DMF and then three times with PBS (pH 7.4) to remove unreacted linker and byproducts.
-
Characterization : Characterize the N₃-PEG5-Boc-IONPs by measuring hydrodynamic size (an increase is expected) and zeta potential. Confirm the presence of the azide group using FTIR spectroscopy (a characteristic peak around 2100 cm⁻¹).
Protocol 3: Boc Deprotection to Expose Amine Group
This protocol describes the removal of the Boc protecting group to yield a free primary amine on the nanoparticle surface, which is now ready for further conjugation.
Materials:
-
N₃-PEG5-Boc-IONPs (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS (pH 7.4)
-
Magnetic separator or centrifuge
Procedure:
-
Drying : Lyophilize or carefully dry the N₃-PEG5-Boc-IONPs to remove any water.
-
Deprotection Reaction : Resuspend the dried nanoparticles in a solution of 20% TFA in DCM.
-
Incubate for 30-60 minutes at room temperature with gentle stirring.
-
Purification : Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.
-
Wash the resulting amine-functionalized nanoparticles (N₃-PEG5-NH₂-IONPs) extensively with PBS using magnetic separation to remove residual acid and byproducts.
-
Ensure the pH of the final nanoparticle suspension is neutral. Resuspend the purified nanoparticles in PBS.
-
Characterization : Confirm successful deprotection by measuring the zeta potential (an increase in positive charge is expected) and/or using an amine quantification assay (e.g., Ninhydrin assay).
Protocol 4: Folic Acid Conjugation via Click Chemistry (CuAAC)
This protocol details the final step of attaching a targeting ligand (alkyne-modified Folic Acid) to the azide-functionalized nanoparticles.
Materials:
-
N₃-PEG5-NH₂-IONPs (from Protocol 3, or N₃-PEG5-Boc-IONPs from Protocol 2 if the amine is not needed)
-
Alkyne-Folic Acid
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)
-
PBS (pH 7.4)
-
Magnetic separator or centrifuge
Procedure:
-
Reaction Setup : Disperse the azide-functionalized nanoparticles in PBS.
-
Add a 5 to 10-fold molar excess of Alkyne-Folic Acid to the nanoparticle suspension.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in nuclease-free water (e.g., 100 mM).
-
In another tube, prepare a solution of CuSO₄ in water (e.g., 20 mM). If using THPTA, pre-mix the CuSO₄ and THPTA in a 1:2 ratio.
-
Click Reaction : Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO₄ solution (with or without THPTA). A typical final concentration is 1-5 mM sodium ascorbate and 0.1-0.5 mM CuSO₄.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light.
-
Purification : Purify the final functionalized nanoparticles (Folate-PEG5-NH₂-IONPs) by magnetic separation or centrifugation. Wash extensively with PBS to remove the copper catalyst, excess ascorbate, and unreacted alkyne-folate.
-
Characterization : Characterize the final product for size, zeta potential, and folate conjugation efficiency (e.g., via UV-Vis spectroscopy).
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted folic acid-PEG nanoparticles for noninvasive imaging of folate receptor by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG5-Boc Bioconjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques are pivotal in the development of targeted therapeutics and diagnostics. The ability to specifically and stably attach functional molecules, such as drugs or imaging agents, to antibodies has led to the rise of powerful modalities like Antibody-Drug Conjugates (ADCs). This document provides a detailed guide to the bioconjugation of Azido-PEG5-Boc to antibodies.
This compound is a heterobifunctional linker that offers a two-step conjugation strategy. It features a Boc-protected amine for initial, controlled attachment to the antibody and a terminal azide group for subsequent, bioorthogonal "click" chemistry with a payload of interest. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. This two-step approach provides flexibility and precision in the synthesis of well-defined antibody conjugates.
This application note details the protocols for antibody preparation, linker activation and conjugation, purification of the azide-modified antibody, and the final click chemistry reaction to attach a payload. Additionally, it provides methods for the characterization of the final conjugate.
Quantitative Data Summary
The efficiency and outcome of the bioconjugation process can be quantified at various stages. The following tables summarize typical quantitative data for the conjugation of this compound to antibodies.
Table 1: Reaction Parameters and Efficiency
| Parameter | Typical Value/Range | Method of Determination |
| Molar Ratio (Linker:Antibody) | 10:1 to 30:1 | Calculation |
| Reaction Time (Boc Deprotection) | 30 - 60 minutes | TLC or LC-MS |
| Reaction Time (Amide Coupling) | 2 - 4 hours | HPLC |
| Reaction Time (Click Chemistry) | 1 - 4 hours | HPLC |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) |
| Conjugation Efficiency | > 90% | HPLC or SDS-PAGE |
Table 2: Characterization of Azide-Modified Antibody and Final Conjugate
| Parameter | Typical Value/Range | Method of Determination |
| Degree of Labeling (DOL) | 2 - 8 | UV-Vis Spectroscopy, Mass Spectrometry |
| Purity of Conjugate | > 95% | Size-Exclusion Chromatography (SEC) |
| Aggregate Content | < 5% | Size-Exclusion Chromatography (SEC) |
| In-vitro Stability (Serum) | > 90% after 7 days | ELISA or HPLC |
Experimental Workflows and Protocols
The overall experimental workflow for the bioconjugation of this compound to an antibody and subsequent payload attachment is depicted below.
Caption: Overall experimental workflow for antibody bioconjugation.
Protocol 1: Antibody Preparation
Objective: To prepare the antibody in a suitable buffer for conjugation.
Materials:
-
Antibody of interest (1-10 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Desalting columns or spin filters (appropriate molecular weight cut-off)
Procedure:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified.
-
Equilibrate the desalting column or spin filter with PBS according to the manufacturer's instructions.
-
Apply the antibody solution to the column/filter.
-
Elute or collect the antibody in PBS.
-
Determine the concentration of the purified antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: Boc Deprotection of this compound
Objective: To remove the Boc protecting group from the linker to reveal the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Under an inert atmosphere (nitrogen or argon), add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected linker (Azido-PEG5-Amine) as a TFA salt can be used directly in the next step or after neutralization.
Protocol 3: Amide Coupling of Azido-PEG5-Amine to Antibody
Objective: To conjugate the deprotected linker to the lysine residues of the antibody.
Materials:
-
Deprotected Azido-PEG5-Amine
-
Purified antibody in PBS (pH 7.4)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Activation of Antibody Carboxyl Groups (optional, for amine-linker conjugation): This protocol focuses on lysine conjugation. For targeting carboxyl groups, the linker's amine would be reacted with activated carboxyls on the antibody.
-
Activation of Linker for Lysine Targeting: This protocol assumes the user has synthesized or purchased an NHS-ester activated version of the Azido-PEG5 linker. If starting from a carboxylic acid terminated PEG linker, it must first be activated with EDC and NHS.
-
Direct Lysine Conjugation with Azido-PEG5-NHS ester: a. Prepare a 10 mM stock solution of Azido-PEG5-NHS ester in anhydrous DMSO immediately before use. b. Add a 10- to 30-fold molar excess of the Azido-PEG5-NHS ester stock solution to the antibody solution (1-10 mg/mL in PBS, pH 7.4-8.0). The final DMSO concentration should be below 10%. c. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Purification of Azide-Modified Antibody: a. Remove excess, unreacted linker by passing the reaction mixture through a desalting column pre-equilibrated with PBS (pH 7.4). b. Collect the fractions containing the antibody. c. The azide-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.
Protocol 4: Click Chemistry for Payload Attachment
Objective: To attach an alkyne-functionalized payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody in PBS (pH 7.4)
-
Alkyne-functionalized payload (e.g., drug, fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting columns or SEC-HPLC system
Procedure (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Prepare stock solutions: 10 mM CuSO4 in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water (freshly prepared).
-
In a reaction tube, combine the azide-modified antibody with a 3- to 10-fold molar excess of the alkyne-functionalized payload.
-
Add THPTA to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 0.1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Final Purification: Purify the final antibody conjugate from excess payload and catalyst using a desalting column or size-exclusion chromatography (SEC). The final conjugate should be stored in a suitable buffer at 4°C or -80°C.
Characterization of the Antibody Conjugate
Determination of Degree of Labeling (DOL)
The DOL, or the average number of linker molecules per antibody, can be determined using UV-Vis spectroscopy.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the payload (A_payload), if it has a distinct chromophore.
-
The concentration of the antibody can be calculated using its extinction coefficient at 280 nm, after correcting for the payload's absorbance at this wavelength.
-
The concentration of the payload can be calculated using its molar extinction coefficient.
-
The DOL is the molar ratio of the payload to the antibody.
Alternatively, Mass Spectrometry (MS) can provide a more precise determination of the DOL and the distribution of different species.
Purity and Aggregation Analysis
Size-Exclusion Chromatography (SEC-HPLC) is used to assess the purity of the antibody conjugate and to quantify the presence of aggregates.
-
Inject the purified conjugate onto an appropriate SEC column.
-
Elute with a suitable mobile phase (e.g., PBS).
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric conjugate. Earlier eluting peaks represent aggregates, and later eluting peaks correspond to fragments or small molecule impurities.
-
Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.
Signaling Pathway Diagram
Antibody-drug conjugates often target receptors on cancer cells to deliver a cytotoxic payload. A common target is the Epidermal Growth Factor Receptor (EGFR), which upon activation, triggers downstream signaling pathways like the MAPK/ERK pathway, promoting cell proliferation and survival. An ADC targeting EGFR would internalize and release its payload, leading to apoptosis and inhibition of this pathway.
Caption: EGFR signaling and ADC-mediated inhibition.
Application Notes and Protocols for Azido-PEG5-Boc in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azido-PEG5-Boc in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This compound is a versatile polyethylene glycol (PEG)-based linker that has gained significant traction in PROTAC development. The PEG component, consisting of five ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules. The terminal azide (N3) group is a key functional handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the efficient and modular assembly of PROTACs. The tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker allows for controlled, stepwise synthesis.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of PROTACs, with a focus on targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4.
Signaling Pathway of BRD4 Degradation
PROTACs targeting BRD4, a key regulator of oncogenes like c-MYC, function by inducing its degradation through the ubiquitin-proteasome system. The PROTAC facilitates the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The subsequent downregulation of c-MYC leads to cell cycle arrest and apoptosis in cancer cells.
Caption: PROTAC-mediated degradation of BRD4 and downstream effects.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound via Click Chemistry
This protocol describes a general method for synthesizing a BRD4-targeting PROTAC using a JQ1 derivative (an alkyne-modified BRD4 ligand) and a pomalidomide derivative (an E3 ligase ligand) with the this compound linker. The synthesis involves two main steps: 1) conjugation of the E3 ligase ligand to the deprotected Azido-PEG5-amine, and 2) a click chemistry reaction to attach the BRD4 ligand.
Materials:
-
Alkyne-modified JQ1
-
Pomalidomide-acid
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Preparative HPLC system
-
LC-MS system
Procedure:
Step 1: Deprotection of this compound and Coupling with Pomalidomide-acid
-
Dissolve this compound in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group.
-
Monitor the deprotection by LC-MS.
-
Once complete, evaporate the solvent under reduced pressure to obtain the crude Azido-PEG5-amine.
-
Dissolve the crude Azido-PEG5-amine, pomalidomide-acid, and HATU in anhydrous DMF.
-
Add DIPEA to the mixture and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the pomalidomide-PEG5-azide intermediate by preparative HPLC.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the pomalidomide-PEG5-azide intermediate and alkyne-modified JQ1 in a 4:1 mixture of DMF and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of CuSO4·5H2O.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, dilute the mixture with DMF and purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.
Caption: A typical workflow for the synthesis of a BRD4-targeting PROTAC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 in a human cancer cell line (e.g., HeLa or 22Rv1) following treatment with a BRD4-targeting PROTAC.[1]
Materials:
-
HeLa or 22Rv1 cells
-
Cell culture medium and supplements
-
BRD4-targeting PROTAC (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for BRD4, c-MYC, and GAPDH.
-
Normalize the BRD4 and c-MYC band intensities to the GAPDH loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol describes a TR-FRET assay to measure the formation of the ternary complex between BRD4, the PROTAC, and the E3 ligase in vitro.
Materials:
-
Recombinant GST-tagged BRD4 (bromodomain 1)
-
Recombinant His-tagged E3 ligase (e.g., VHL or CRBN complex)
-
BRD4-targeting PROTAC
-
TR-FRET buffer
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Fluorescein-conjugated anti-His antibody (acceptor)
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in TR-FRET buffer.
-
Prepare solutions of GST-BRD4, His-E3 ligase, Tb-anti-GST antibody, and Fluorescein-anti-His antibody in TR-FRET buffer at their optimal concentrations (determined through titration experiments).
-
-
Assay Setup:
-
In a 384-well plate, add the PROTAC dilutions.
-
Add the GST-BRD4 and His-E3 ligase solutions to each well.
-
Add the Tb-anti-GST and Fluorescein-anti-His antibody solutions.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration.
-
The resulting bell-shaped curve indicates the formation and subsequent disruption (hook effect) of the ternary complex. The peak of the curve represents the optimal concentration for ternary complex formation.
-
References
Application Notes and Protocols for Acidic Deprotection of Azido-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and antibody-drug conjugates. Its popularity stems from its stability under a range of reaction conditions and its susceptibility to cleavage under acidic conditions.[1] This document provides detailed application notes and protocols for the acidic deprotection of the Boc group from Azido-PEG5-Boc, a heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. The protocols outlined below offer a range of conditions to accommodate various substrates and experimental requirements.
Mechanism of Acid-Catalyzed Boc Deprotection
The acidic cleavage of the Boc protecting group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation is followed by the fragmentation of the protonated intermediate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the desired free amine.[1] The tert-butyl cation can be subsequently quenched by a nucleophile or can eliminate a proton to form isobutylene.[1]
Experimental Protocols
Several acidic conditions can be employed for the deprotection of this compound. The choice of acid, solvent, and reaction time depends on the sensitivity of other functional groups present in the molecule and the desired reaction kinetics.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection.[2][3]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask.[2]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (typically 20-50% v/v).[2] For substrates sensitive to strong acid, a lower concentration of TFA may be used, though this may require longer reaction times.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 30 minutes to a few hours.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (3x) can aid in the removal of residual TFA.[2]
-
For workup, dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected Azido-PEG5-NH2.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another effective way to remove the Boc group and often results in the precipitation of the amine as its hydrochloride salt.[1][2]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware for filtration
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[1]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[1]
Quantitative Data Summary
The efficiency of Boc deprotection can vary depending on the specific substrate and reaction conditions. The following table summarizes typical conditions and outcomes.
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to RT | 30 min - 2 h | >95 | A common and efficient method.[2][3] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | RT | 1 - 4 h | >90 | Product often precipitates as the HCl salt.[1] |
| Hydrochloric Acid (HCl) | 30-35% (aq) | Ethyl Acetate | RT | Variable | Variable | Can be an alternative to TFA, but may lead to byproducts with some substrates.[4] |
Troubleshooting and Considerations
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the acid concentration, extending the reaction time, or gently heating the reaction mixture.[2] The choice of solvent is also critical to ensure full solvation of the PEG-conjugate and the acid.[2]
-
Side Product Formation: The tert-butyl cation generated during the reaction can be scavenged by nucleophiles. If side reactions are observed, the addition of a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) can be beneficial.[2]
-
Acid-Labile Groups: If the substrate contains other acid-sensitive functional groups, such as certain esters, careful selection of the deprotection conditions is crucial. Milder acidic conditions or alternative deprotection methods may be necessary.[5][6] For instance, one user reported that while TFA in DCM gave 100% deprotection in 30 minutes, it also resulted in a 10-20% loss of ester bonds.[6] In contrast, HCl in ethyl acetate provided deprotection without ester bond cleavage but required 6 hours.[6]
-
Workup: For volatile acids like TFA, removal under reduced pressure is effective. Co-evaporation with a solvent like toluene can help remove residual traces.[2] If the deprotected product is not water-soluble, an aqueous workup with a basic solution (e.g., saturated sodium bicarbonate) can be used to neutralize the acid.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for the acidic deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Azido-PEG5-Boc as a Linker in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azido-PEG5-Boc as a hydrophilic, heterobifunctional linker in the development of antibody-drug conjugates (ADCs). The inclusion of a discrete five-unit polyethylene glycol (PEG) spacer offers significant advantages in improving the physicochemical properties and therapeutic potential of ADCs.
Introduction to this compound in ADC Development
This compound is a versatile linker that incorporates a terminal azide group for conjugation to a payload or antibody via click chemistry, a Boc-protected amine for attachment to a payload or antibody after deprotection, and a five-unit PEG chain. The PEG component is crucial for enhancing the aqueous solubility of hydrophobic payloads, which can otherwise lead to ADC aggregation and poor pharmacokinetics. The defined length of the PEG5 chain provides a balance between hydrophilicity and molecular size, aiming to optimize the overall performance of the ADC.
The azide functionality allows for highly efficient and bioorthogonal conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The Boc-protected amine offers an orthogonal handle for conjugation, enabling a modular and controlled approach to ADC synthesis.
Data Presentation: The Impact of PEG Linker Length on ADC Properties
The length of the PEG linker is a critical parameter in ADC design, influencing in vitro potency, pharmacokinetics, and in vivo efficacy. While specific data for a PEG5 linker is often embedded within broader studies, the following tables summarize representative data illustrating the trends observed with varying PEG chain lengths. This allows for an informed estimation of the expected performance of an ADC utilizing a PEG5 linker.
Table 1: Representative In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Linker | Target Cell Line | IC50 (nM) | Reference |
| No PEG | HER2+ | 0.5 | Fictionalized Data |
| PEG2 | HER2+ | 0.8 | Fictionalized Data |
| PEG5 (Illustrative) | HER2+ | 1.2 | Illustrative |
| PEG8 | HER2+ | 2.5 | Fictionalized Data |
| PEG12 | HER2+ | 4.0 | Fictionalized Data |
| PEG24 | HER2+ | 11.0[1] | [1] |
Note: The data for "PEG5 (Illustrative)" is an estimation based on the general trend of decreased in vitro potency with increasing PEG length, as the hydrophilic PEG chain can partially shield the payload from its target.
Table 2: Representative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths in a Rodent Model
| Linker | Clearance (mL/day/kg) | Half-life (t½, hours) | Reference |
| No PEG | ~15 | 48 | [2] |
| PEG2 | ~12 | 72 | [2] |
| PEG5 (Illustrative) | ~7 | 120 | Illustrative |
| PEG8 | ~5 | 168 | [2] |
| PEG12 | ~5 | 175 | Fictionalized Data |
| PEG24 | ~4.5 | 190 | Fictionalized Data |
Note: The data for "PEG5 (Illustrative)" is an estimation based on the general trend of decreased clearance and increased half-life with increasing PEG length.[2]
Table 3: Representative In Vivo Efficacy of ADCs with Varying PEG Linker Lengths in a Xenograft Model
| Linker | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| No PEG | 1.5 | 41.38 | [3] |
| PEG4k (4,000 Da) | 1.5 | 57.23 | [3] |
| PEG5 (Illustrative) | 1.5 | ~60 | Illustrative |
| PEG10k (10,000 Da) | 1.5 | 65.07 | [3] |
Note: The data for "PEG5 (Illustrative)" is an estimation based on the general trend of improved in vivo efficacy with optimized PEG linker length, which is a result of the balance between cytotoxicity and improved pharmacokinetics.[3]
Experimental Protocols
The following are detailed protocols for the key steps in the development of an ADC using an this compound linker. These protocols are intended as a starting point and may require optimization for specific antibodies, payloads, and experimental conditions.
Protocol 1: Antibody Modification with a DBCO Moiety for SPAAC
This protocol describes the functionalization of a monoclonal antibody with a dibenzocyclooctyne (DBCO) group, preparing it for conjugation with an azide-containing payload-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG5-NHS ester (or other suitable DBCO-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction tubes
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to PBS, pH 7.4, using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
DBCO-PEG5-NHS Ester Stock Solution:
-
Prepare a 10 mM stock solution of DBCO-PEG5-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the DBCO-PEG5-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unreacted DBCO-PEG5-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the degree of labeling (DOL) of DBCO on the antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (for the antibody) and 309 nm (for DBCO).
-
Protocol 2: Deprotection of Boc-Protected Amine on the Linker-Payload
This protocol outlines the removal of the Boc protecting group from the this compound linker (pre-conjugated to a payload) to reveal a primary amine for subsequent conjugation.
Materials:
-
This compound-Payload conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen gas supply
-
Rotary evaporator
-
HPLC for purification
Procedure:
-
Reaction Setup:
-
Dissolve the this compound-Payload conjugate in DCM.
-
Add a solution of 20-50% TFA in DCM to the reaction mixture.
-
-
Deprotection Reaction:
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with DCM or methanol several times to ensure complete removal of TFA.
-
Purify the resulting Azido-PEG5-Amine-Payload by HPLC.
-
Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-modified antibody with an azide-functionalized payload-linker.
Materials:
-
DBCO-modified antibody (from Protocol 1)
-
Azido-PEG5-Payload (with Boc group removed if necessary)
-
PBS, pH 7.4
-
Reaction tubes
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Conjugation Reaction:
-
In a reaction tube, combine the DBCO-modified antibody with a 3-5 fold molar excess of the Azido-PEG5-Payload.
-
Adjust the final volume with PBS, pH 7.4.
-
Incubate the reaction mixture for 4-16 hours at 4°C or room temperature with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload-linker and other small molecules using SEC.
-
The ADC will elute in the high molecular weight fractions.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
-
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and UV-Vis spectroscopy.
Method A: Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
-
Chromatography:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Employ a gradient of decreasing salt concentration (e.g., from 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0, to 50 mM sodium phosphate, pH 7.0).
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by ADCs with increasing DAR values.
-
Calculate the weighted average DAR by integrating the peak areas for each DAR species.
-
Method B: UV-Vis Spectroscopy
-
Measurement: Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the payload.
-
Calculation: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the payload at both wavelengths to calculate their respective concentrations and subsequently the DAR.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting control ADC. Replace the cell culture medium with medium containing the ADCs. Incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in ADC development.
Caption: ADC Internalization and Payload Release Pathway.
Caption: Experimental Workflow for ADC Development.
Caption: Relationship between Linker Properties and ADC Performance.
References
Application Notes and Protocols for Conjugating Azido-PEG5-Boc to Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the conjugation of Azido-PEG5-Boc to peptides. The methodologies outlined below are essential for researchers engaged in peptide modification, drug delivery, and the development of novel therapeutics. The protocols focus on two robust and widely used bioorthogonal ligation techniques: the Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azido-Alkyne Cycloaddition (SPAAC).
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. It can enhance stability, reduce immunogenicity, and prolong circulation half-life. This compound is a heterobifunctional linker containing an azide group for click chemistry, a five-unit PEG spacer to enhance solubility, and a Boc-protected amine for further functionalization after deprotection.
This guide details the necessary steps for successful conjugation, purification, and characterization of the resulting PEGylated peptides.
Reaction Principle: Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific.[1][2][3][4][5] The most prominent examples for bioconjugation are the CuAAC and SPAAC reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1][2][6][7][8] It is highly efficient and orthogonal to most biological functional groups.[6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, which reacts spontaneously with an azide.[1][9][][11][12] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[1][]
Experimental Protocols
Protocol 1: Conjugation of this compound to an Alkyne-Modified Peptide via CuAAC
This protocol describes the conjugation of this compound to a peptide containing a terminal alkyne functionality (e.g., propargylglycine).
Materials and Reagents:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Dimethylformamide (DMF) or a mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO)
-
Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)
Reaction Conditions:
| Parameter | Value |
| Peptide Concentration | 1-10 mM |
| This compound (molar excess) | 1.2 - 2 equivalents |
| CuSO₄ (molar excess) | 0.1 - 0.5 equivalents |
| Sodium Ascorbate (molar excess) | 1 - 5 equivalents |
| TBTA/THPTA (molar excess) | 0.1 - 1 equivalent |
| Temperature | Room temperature |
| Reaction Time | 1 - 4 hours |
| Solvent | DMF or Water/t-Butanol (3:1) |
Procedure:
-
Peptide Dissolution: Dissolve the alkyne-modified peptide in the chosen solvent system.
-
Reagent Preparation: In a separate vial, prepare the "click cocktail". For a typical 1 mL reaction, add the appropriate volumes of stock solutions of CuSO₄, sodium ascorbate, and TBTA/THPTA.
-
Initiation of Reaction: Add the this compound to the peptide solution, followed by the "click cocktail".
-
Incubation: Gently agitate the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.
-
Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper catalyst.
-
Purification: Purify the crude reaction mixture using RP-HPLC to isolate the PEGylated peptide.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.
Protocol 2: Conjugation of this compound to a Cyclooctyne-Modified Peptide via SPAAC
This protocol details the copper-free conjugation of this compound to a peptide functionalized with a strained cyclooctyne (e.g., DBCO, BCN).
Materials and Reagents:
-
Cyclooctyne-modified peptide (e.g., DBCO-peptide)
-
This compound
-
Solvent: Phosphate-buffered saline (PBS), pH 7.4, or other aqueous buffers. Organic co-solvents like DMSO or DMF can be used if necessary.
-
Purification system: RP-HPLC or size-exclusion chromatography (SEC)
Reaction Conditions:
| Parameter | Value |
| Peptide Concentration | 1-10 mM |
| This compound (molar excess) | 1.2 - 3 equivalents |
| Temperature | Room temperature to 37°C |
| Reaction Time | 1 - 12 hours |
| Solvent | PBS, pH 7.4 |
Procedure:
-
Peptide Dissolution: Dissolve the cyclooctyne-modified peptide in the chosen aqueous buffer.
-
Addition of PEG Linker: Add the this compound to the peptide solution.
-
Incubation: Gently agitate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by LC-MS.
-
Purification: Purify the crude reaction mixture using RP-HPLC or SEC to isolate the PEGylated peptide.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.
Purification and Characterization
Proper purification and characterization are critical to ensure the quality of the PEGylated peptide.
Purification Techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for purifying peptides and their conjugates based on hydrophobicity.[]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be effective for removing unreacted small molecules from the larger PEGylated peptide.[14]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be useful for purifying PEGylated proteins and peptides.[][15][16]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful polishing step.[14][16]
Characterization Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for confirming the molecular weight of the PEGylated peptide and assessing the purity of the sample.[17][18][19]
-
Tandem Mass Spectrometry (MS/MS): MS/MS can be used to confirm the site of PEGylation on the peptide.[17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the purity of the final product.[20][21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEGylated peptide.
Analytical Parameters:
| Technique | Purpose | Typical Parameters |
| RP-HPLC | Purity assessment and purification | Column: C18; Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA; Detection: UV at 214 nm and 280 nm |
| LC-MS (ESI) | Molecular weight confirmation | Mass Range: 500-3000 m/z; Deconvolution software to determine the zero-charge mass |
| NMR | Structural elucidation | ¹H and ¹³C NMR in a suitable deuterated solvent |
Visualizing the Process
// Define nodes start [label="Start Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; peptide [label="Alkyne/Cyclooctyne\nModified Peptide", fillcolor="#FFFFFF", fontcolor="#202124"]; peg [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; conjugation [label="Conjugation Reaction\n(CuAAC or SPAAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(e.g., RP-HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="Characterization\n(LC-MS, HPLC, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Boc-Protected\nPEGylated Peptide", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define edges start -> peptide; start -> peg; peptide -> conjugation; peg -> conjugation; conjugation -> purification; purification -> characterization; characterization -> final_product; } dot Caption: Experimental workflow for peptide PEGylation.
// Define nodes reactants [label="{ Peptide-Alkyne | this compound}", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst [label="Cu(I) Catalyst\n(from CuSO₄/Na-Ascorbate)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Peptide-Triazole-PEG5-Boc", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define edges reactants -> product [arrowhead=vee, color="#34A853"]; catalyst -> product [arrowhead=odot, style=dashed, color="#EA4335", label=" catalyzes"]; } dot Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
// Define nodes reactants [label="{ Peptide-Cyclooctyne | this compound}", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Peptide-Triazole-PEG5-Boc", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define edges reactants -> product [arrowhead=vee, color="#34A853", label=" Spontaneous"]; } dot Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. jpt.com [jpt.com]
- 2. qyaobio.com [qyaobio.com]
- 3. lifetein.com [lifetein.com]
- 4. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 5. cpcscientific.com [cpcscientific.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 16. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
Application Notes and Protocols for the Use of Azido-PEG5-Boc in Creating Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly specific and sensitive fluorescent probes is a cornerstone of modern biological research and drug discovery. These tools enable the visualization and quantification of biological processes in real-time, providing invaluable insights into cellular function, disease mechanisms, and drug-target engagement.[] Azido-PEG5-Boc is a versatile heterobifunctional linker that has emerged as a powerful building block in the synthesis of bespoke fluorescent probes.
This linker features three key components: an azide group for bioorthogonal "click" chemistry, a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The azide moiety allows for the highly efficient and specific covalent attachment of alkyne-modified fluorophores via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2] The PEG spacer enhances the hydrophilicity of the resulting probe, which can improve solubility, reduce non-specific binding, and minimize aggregation.[3] The Boc-protected amine provides a latent reactive site that, upon deprotection, can be conjugated to a targeting moiety, such as a small molecule ligand, peptide, or antibody, directing the fluorescent signal to a specific biological target.
These application notes provide a comprehensive overview of the strategies and protocols for utilizing this compound in the construction of fluorescent probes.
Core Strategies for Fluorescent Probe Synthesis
Two primary strategies can be employed for the synthesis of fluorescent probes using this compound, depending on the chemical sensitivities of the fluorophore and the targeting molecule.
Strategy A: The "Click-First" Approach
In this strategy, the this compound linker is first conjugated to an alkyne-modified fluorescent dye via a CuAAC reaction. The Boc-protecting group is then removed to expose the terminal amine, which is subsequently coupled to a targeting moiety. This approach is advantageous when the targeting molecule is sensitive to the copper catalyst used in the click reaction.
Strategy B: The "Amine-First" (Substitution-First) Approach
Conversely, the "Amine-First" approach involves the initial deprotection of the Boc group on the this compound linker to reveal the free amine. This amine is then conjugated to the targeting molecule. In the final step, the azide group on the linker-targeting molecule conjugate is reacted with an alkyne-modified fluorescent dye via CuAAC. This strategy is preferable when the fluorescent dye is unstable under the conditions required for Boc deprotection or amine coupling.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and logical workflows associated with the synthesis of fluorescent probes using this compound.
Caption: "Click-First" synthetic workflow.
References
Troubleshooting & Optimization
How to improve low yield in Azido-PEG5-Boc conjugation reactions
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of their Azido-PEG5-Boc conjugation reactions.
Troubleshooting Guide: Low Conjugation Yield
Low or inconsistent yields in this compound conjugations often stem from suboptimal reaction conditions, reagent quality, or purification methods. This guide is divided into the two primary click chemistry methods used for azide-alkyne cycloaddition.
Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the conjugation of the this compound to a terminal alkyne in the presence of a copper(I) catalyst.
Q1: I am observing very low to no conjugation. What are the primary causes and solutions?
Low yields in CuAAC reactions are often linked to the instability of the copper(I) catalyst, which is essential for the reaction.
-
Potential Cause: Oxidation of Copper(I) Catalyst. The active catalyst, Cu(I), readily oxidizes to the inactive Cu(II) state in the presence of oxygen.
-
Recommended Solutions:
-
Use a Reducing Agent: Add a reducing agent like sodium ascorbate to the reaction mixture to regenerate Cu(I) from any oxidized Cu(II). A 3- to 10-fold excess of sodium ascorbate is commonly used.[1]
-
Degas Solvents: Remove dissolved oxygen from all buffers and solvent systems by sparging with an inert gas (e.g., argon or nitrogen) before the reaction.[2]
-
Work Under Inert Atmosphere: For highly sensitive reactions, performing the entire experiment in a glovebox under an inert atmosphere can prevent oxygen contamination.[2]
-
-
-
Potential Cause: Catalyst Precipitation or Inactivity. Copper salts can have poor solubility in certain organic solvents, or the catalyst can be poisoned by contaminants.
-
Recommended Solutions:
-
Employ a Stabilizing Ligand: Use a copper-chelating ligand to improve catalyst solubility and stability. Tris(benzyltriazolylmethyl)amine (TBTA) is common for organic solvents, while Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for aqueous solutions due to its higher water solubility.[2]
-
Optimize Reagent Addition Order: Prepare a premixed solution of the copper salt (e.g., CuSO₄) and the stabilizing ligand before adding it to the azide and alkyne substrates. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[2]
-
-
Q2: My reaction yield is inconsistent between batches. What could be the source of this variability?
Inconsistent yields often point to variations in reagent quality or reaction setup.
-
Potential Cause: Reagent Degradation. The this compound linker or the alkyne-functionalized molecule may degrade if not stored properly.
-
Potential Cause: Inaccurate Stoichiometry. An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Recommended Solution: Carefully calculate and measure the concentrations of your azide and alkyne partners. It is common to use a slight molar excess of one of the components (e.g., 1.1 to 2 equivalents) to drive the reaction to completion.
-
Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click reaction involves conjugating the this compound to a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[5][6]
Q1: My copper-free reaction is very slow or gives a low yield. How can I improve it?
While SPAAC avoids the issue of copper toxicity, its kinetics can be slower than CuAAC and are sensitive to different factors.
-
Potential Cause: Inefficient Reaction Kinetics. The inherent reactivity of the chosen strained alkyne and the reaction conditions significantly impact the reaction rate.
-
Recommended Solutions:
-
Increase Temperature: While the reaction can proceed at 4°C, increasing the temperature to room temperature (25°C) or 37°C can significantly accelerate the rate.[3]
-
Extend Reaction Time: Monitor the reaction over a longer period (e.g., 12-48 hours) to allow for completion.[3]
-
Optimize pH: A slightly alkaline pH (7.5-8.5) can sometimes increase the rate of SPAAC reactions.[3]
-
-
-
Potential Cause: Steric Hindrance. If the azide or alkyne group is located in a sterically crowded environment on the molecule, it can hinder the approach of the reaction partner.
-
Recommended Solution: The PEG5 spacer in this compound is designed to reduce steric hindrance.[7] If hindrance is suspected on the partner molecule, consider synthesizing a version with a longer spacer arm.
-
-
Potential Cause: Reactant Degradation. Strained alkynes can be unstable over long periods, especially in solution.
-
Recommended Solution: Use fresh, high-quality strained alkyne reagents. Prepare solutions immediately before use and store stock materials according to the manufacturer's instructions.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Boc protecting group on the this compound linker? The tert-butyloxycarbonyl (Boc) group is a protecting group for a primary amine.[7][8] It prevents the amine from participating in unwanted side reactions during the azide-alkyne conjugation. After the conjugation is complete, the Boc group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a free amine, which can then be used for subsequent modification.[9][10]
Q2: Which type of click chemistry should I choose: CuAAC or SPAAC? The choice depends on your application.
-
CuAAC is generally faster and uses less expensive terminal alkyne reagents. However, the copper catalyst can be toxic to cells, which may be a concern for biological applications.[6][11] Residual copper may also need to be removed from the final product.[12]
-
SPAAC is "bioorthogonal," meaning it can be performed in living systems without a toxic catalyst.[6] It is ideal for in vivo studies or when working with sensitive biological samples. However, the strained alkyne reagents are typically more expensive.
Q3: How can I monitor the progress of my conjugation reaction? Several analytical techniques can be used to monitor the reaction:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method to track the disappearance of starting materials and the appearance of the conjugated product.[13]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the formation of the desired product by detecting its correct molecular weight.[13]
-
NMR Spectroscopy: For smaller molecules, ¹H NMR can show characteristic shifts in protons near the newly formed triazole ring, confirming conjugation.[13]
Q4: What is the best way to purify my final Boc-protected PEG conjugate? The purification strategy depends on the properties of your conjugate and the unreacted starting materials.
-
Size Exclusion Chromatography (SEC): This is a very common and effective method for separating the larger PEGylated conjugate from smaller, unreacted linkers and molecules.[14]
-
Reverse Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity and can be very effective for purifying PEGylated products.[]
-
Ion Exchange Chromatography (IEX): If your target molecule has a net charge, IEX can be used to separate it from the neutral PEG linker.[16][17]
-
Dialysis or Ultrafiltration: These methods are useful for removing small molecule impurities from a much larger conjugated protein or biomolecule.[14]
Q5: Can the solvent choice affect my reaction yield? Yes, the solvent is critical. The CuAAC reaction, for instance, is known to be effective in a wide range of solvents, including water.[1][2] For bioconjugations, aqueous buffers are common. If using organic co-solvents like DMSO or DMF to dissolve a hydrophobic molecule, ensure the final concentration does not denature your biomolecule (typically <10-20%).[3][12]
Data and Protocols
Reaction Parameter Comparison
The following table summarizes typical reaction conditions for CuAAC and SPAAC. Note that these are starting points and may require optimization for your specific system.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Target Functional Group | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole (regioisomeric mixture) |
| Catalyst Required | Copper(I) | None |
| Typical Reaction pH | 4.0 - 8.0[1][12] | 4.0 - 9.0[12] |
| Typical Reaction Temp. | 25°C[12] | 4 - 37°C[12] |
| Typical Reaction Time | 1 - 4 hours[12] | 0.5 - 12 hours (highly variable)[12] |
| Typical Yield | >90%[18] | >95%[12] |
General Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation
This protocol provides a general framework for conjugating this compound to an alkyne-functionalized molecule.
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule and this compound in a suitable buffer (e.g., PBS, pH 7.4). If needed, use a minimal amount of a co-solvent like DMSO to aid solubility.
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 50 mM in water).
-
Prepare a premixed catalyst solution of Copper(II) Sulfate (CuSO₄) and a ligand like THPTA in water. A typical final concentration might be 50-100 µM of copper.[12]
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-molecule and this compound (using a 1.5 to 5-fold molar excess of the PEG linker).
-
Add the premixed CuSO₄/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12]
-
Allow the reaction to proceed at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC), to remove unreacted reagents and the copper catalyst.[14] It is advisable to use a buffer containing a chelating agent like EDTA in the first purification step to remove residual copper.[12]
-
Protocol 2: General Procedure for SPAAC (Copper-Free) Conjugation
This protocol outlines a general method for conjugating this compound to a strained alkyne (e.g., DBCO)-functionalized molecule.
-
Reagent Preparation:
-
Dissolve the strained alkyne-containing molecule in the desired reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve the this compound linker in the same buffer. A 2 to 4-fold molar excess of the linker is often a good starting point.[3]
-
-
Conjugation Reaction:
-
Combine the solutions of the strained alkyne and the this compound.
-
Incubate the reaction at the desired temperature (e.g., 4°C, room temperature, or 37°C) for 2 to 24 hours. The optimal time and temperature should be determined empirically.
-
Monitor the reaction progress using HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate from excess linker and byproducts using a suitable method like SEC or RP-HPLC.[14]
-
Visual Workflow and Troubleshooting Diagrams
Caption: Troubleshooting logic for low-yield CuAAC reactions.
Caption: Troubleshooting logic for low-yield SPAAC reactions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 7. This compound [myskinrecipes.com]
- 8. nbinno.com [nbinno.com]
- 9. Boc-amine azide-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 10. benchchem.com [benchchem.com]
- 11. qbd.vectorlabs.com [qbd.vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 17. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 18. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting solubility issues with Azido-PEG5-Boc conjugates
Technical Support Center: Azido-PEG5-Boc Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with this compound and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound itself?
A1: this compound is an amphiphilic molecule designed for broad solubility. The pentaethylene glycol (PEG5) spacer imparts hydrophilicity, while the tert-butyloxycarbonyl (Boc) group adds lipophilic character.[1] It is generally soluble in a range of aqueous and organic solvents.[1]
Q2: In which solvents is t-Boc-N-amido-PEG5-azide typically soluble?
A2: This compound is reported to be soluble in water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[1][2] This wide solubility range makes it versatile for various bioconjugation applications.
Q3: My this compound conjugate has poor solubility, but the starting materials were soluble. What is the likely cause?
A3: The solubility of the final conjugate is determined by the combined physicochemical properties of the this compound linker and the molecule it is attached to. If your target molecule is hydrophobic, it can significantly decrease the overall aqueous solubility of the conjugate, even with the hydrophilic PEG5 spacer. The final structure may have different solubility characteristics than the individual components.
Q4: How do the azide and Boc functional groups influence solubility?
A4: The PEG5 chain is the primary driver for aqueous solubility.[3][4] The tert-butyl group within the Boc moiety is hydrophobic and enhances solubility in organic solvents.[1] The azide group can influence the crystalline structure of the PEG chain, which may have a minor effect on solubility, particularly for low molecular weight PEGs.[5][6]
Q5: Can temperature be adjusted to improve the solubility of my conjugate?
A5: For some compounds, gentle warming can increase the rate of dissolution and solubility. However, this is highly dependent on the stability of your conjugated molecule (e.g., protein, peptide). For biomolecules, elevated temperatures can cause denaturation and aggregation, leading to decreased solubility.[7] It is often safer to conduct dissolution at room temperature or lower.[7]
Q6: What should I do if my conjugate precipitates out of solution after initial dissolution?
A6: Precipitation after initial dissolution suggests that the solution is supersaturated or that the conjugate is unstable in the chosen solvent system over time. Try the following:
-
Dilute the sample: Your concentration may be too high.
-
Re-evaluate the solvent: The solvent may not be optimal. Consider a co-solvent system.
-
Check the pH: If your conjugate has ionizable groups, the pH of the solution can dramatically affect its solubility.
-
Store at a different temperature: Some compounds are more soluble at lower temperatures ("cold soluble"). Experiment with storing a small aliquot at 4°C versus room temperature.
Solubility Data Summary
The following table summarizes the reported solubility of this compound and related structures.
| Compound Name | Structure | Reported Solvents | Reference |
| t-Boc-N-amido-PEG5-azide | Boc-NH-(PEG)5-N3 | Water, DMSO, DCM, DMF | [1][2] |
| Azido-PEG5-alcohol | N3-(PEG)5-OH | Water, DMSO, DCM, DMF | [8] |
| Azido-PEG5-amine | N3-(PEG)5-NH2 | Water, DMSO, DCM, DMF | [9] |
| Azido-PEG5-acid | N3-(PEG)5-COOH | Water | [10] |
| Azido-PEG5-azide | N3-(PEG)5-N3 | DCM, THF, Acetonitrile, DMF, DMSO | [11] |
Troubleshooting Guide for Solubility Issues
If you are experiencing difficulty dissolving your this compound conjugate, follow this step-by-step guide.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound Conjugates
This protocol provides a starting point for dissolving a newly synthesized conjugate.
-
Preparation: Before opening, allow the vial containing the lyophilized conjugate to equilibrate to room temperature to prevent moisture condensation.[12][13]
-
Solvent Selection: Based on the properties of your conjugated molecule, select an initial solvent. For polar molecules, start with sterile, nuclease-free water or PBS. For nonpolar molecules, start with anhydrous DMSO or DMF.[13][14]
-
Reconstitution: Add a small volume of the chosen solvent to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Dissolution: Gently vortex the vial for 1-2 minutes. If the conjugate does not fully dissolve, you may use a bath sonicator for 5-10 minutes. Avoid excessive heating.
-
Dilution: Once the stock solution is clear, perform serial dilutions into your final aqueous buffer or media for the downstream application. Observe for any precipitation upon dilution.
Caption: Experimental workflow for dissolving this compound conjugates.
Protocol 2: Solvent Screening for a Poorly Soluble Conjugate
This protocol is for systematically identifying a suitable solvent system.
-
Aliquoting: Distribute small, equal amounts of your lyophilized conjugate into several microcentrifuge tubes.
-
Solvent Panel: Prepare a panel of common solvents, including:
-
Aqueous: Water, PBS (pH 7.4), Borate Buffer (pH 8.5)
-
Organic: DMSO, DMF, Acetonitrile, Ethanol
-
-
Testing: Add a defined volume of each solvent to a separate aliquot of the conjugate to achieve a target concentration.
-
Observation: Vortex all tubes and observe solubility at room temperature. Note which solvents yield a clear solution.
-
Co-Solvent Screening (if needed): If no single solvent is effective, try binary mixtures. For example, start with a conjugate dissolved in a minimal amount of DMSO, then slowly titrate in an aqueous buffer like PBS, vortexing continuously and observing for precipitation. This helps identify a tolerable ratio of organic co-solvent.
Protocol 3: Deprotection of the Boc Group
If your experimental plan requires removal of the Boc protecting group, be aware that the resulting free amine will have different solubility properties, often as a salt.
-
Dissolution: Dissolve the Boc-protected PEG conjugate in dichloromethane (DCM).[15]
-
Acidolysis: Cool the solution to 0°C. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[15]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours.[15] Monitor progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting product is often a TFA salt.
-
Solubility of Deprotected Product: The deprotected amine salt may have increased aqueous solubility. It can often be dissolved in aqueous buffers. If necessary, the TFA can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate) during an organic workup, but this may decrease water solubility if the free amine is not protonated.[15]
Caption: Key factors influencing the solubility of the final conjugate.
References
- 1. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]
- 2. t-boc-N-amido-PEG5-azide, 911209-07-9 | BroadPharm [broadpharm.com]
- 3. t-boc-N-amido-PEG5-Azide - CD Bioparticles [cd-bioparticles.net]
- 4. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. Azido-PEG5-alcohol, 86770-68-5 | BroadPharm [broadpharm.com]
- 9. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
- 10. Azido-PEG5-acid, 1425973-16-5 | BroadPharm [broadpharm.com]
- 11. Azido-PEG5-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methods for removing unreacted Azido-PEG5-Boc from a sample
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of unreacted Azido-PEG5-Boc from their experimental samples. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common purification methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal from a sample important?
This compound is a heterobifunctional linker containing an azide group for click chemistry, a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.[1][2] The PEG spacer enhances solubility and reduces steric hindrance.[2] It is crucial to remove any unreacted this compound from the reaction mixture to ensure the purity of the final product. Residual linker can interfere with downstream applications, characterization, and quantification of the desired conjugate.
Q2: What are the primary methods for removing unreacted this compound?
The most effective methods for removing unreacted this compound are based on differences in physicochemical properties between the desired product and the excess linker. These methods include:
-
Chromatographic Techniques:
-
Size Exclusion Chromatography (SEC)
-
Reversed-Phase Chromatography (RPC)
-
Flash Column Chromatography
-
-
Extraction Techniques:
-
Liquid-Liquid Extraction
-
-
Precipitation
-
Membrane Filtration:
-
Dialysis
-
Ultrafiltration/Diafiltration
-
The choice of method depends on the properties of the desired product (e.g., size, polarity, solubility) and the scale of the purification.
Q3: How can I monitor the removal of unreacted this compound?
The progress of the purification can be monitored using various analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of the starting material and the purified product. The unreacted this compound, being a relatively polar small molecule, will have a specific Rf value that can be compared against the product. Staining with potassium permanganate or iodine may be necessary for visualization if the compound is not UV-active.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate and quantitative assessment of purity. A reversed-phase C18 column is often suitable for analyzing the purity of Boc-protected compounds.[4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and the absence of the unreacted linker by mass.
Purification Method Selection
Choosing the right purification strategy is critical for achieving high purity and yield. The following diagram outlines a general decision-making workflow.
Caption: Decision tree to guide the selection of an appropriate purification method.
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. Larger molecules elute first, while smaller molecules like unreacted this compound are retained longer in the pores of the chromatography resin and elute later.[7][]
Experimental Workflow:
Caption: General experimental workflow for Size Exclusion Chromatography.
Troubleshooting:
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and unreacted linker | - Inappropriate column pore size.- Column too short.- Flow rate too high.[9] | - Select a column with a pore size appropriate for the molecular weight range of your product and the linker.[10]- Use a longer column or connect two columns in series to increase resolution.[9]- Reduce the flow rate to allow for better separation.[7][9] |
| Peak tailing | - Secondary interactions between the analyte and the column matrix.- Sample overload. | - Add modifiers to the mobile phase (e.g., salt to reduce ionic interactions).- Reduce the sample concentration or injection volume.[9] |
| Low product recovery | - Non-specific binding of the product to the column matrix.- Product instability in the mobile phase. | - Add modifiers to the mobile phase like arginine or a non-ionic surfactant to reduce non-specific binding.[7]- Optimize the mobile phase pH and ionic strength for product stability. |
| Unreacted linker still present after purification | - Insufficient resolution.- Co-elution with the product. | - Optimize SEC conditions as described above.- Consider an alternative or additional purification step like RPC or extraction. |
Reversed-Phase Chromatography (RPC) / Flash Chromatography
RPC and flash chromatography separate molecules based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer. Since this compound contains a polar PEG chain, its retention will depend on the overall polarity of the molecule it is being separated from.
Experimental Workflow:
Caption: General experimental workflow for Reversed-Phase or Flash Chromatography.
Troubleshooting:
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation | - Inappropriate mobile phase system.- Compound is too polar and elutes with the solvent front.[11] | - Optimize the mobile phase using TLC. Test different solvent combinations and gradients.- For very polar compounds, consider using a more polar mobile phase or a different stationary phase (e.g., HILIC).[12] |
| Streaking or elongated spots on TLC/peaks in chromatography | - Sample overload.- Compound is acidic or basic and interacting with silica. | - Dilute the sample before loading.[3]- Add a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds, or 0.1-1% acetic acid for acidic compounds).[3] |
| Compound stuck on the column | - Compound is too polar for the chosen mobile phase.- Compound decomposed on the silica.[11] | - Increase the polarity of the mobile phase significantly (e.g., use a methanol/dichloromethane gradient).- Test the stability of your compound on silica using a 2D TLC. If unstable, consider a different stationary phase like alumina or a less acidic silica.[11] |
| Boc group cleavage | - The mobile phase is too acidic (e.g., high concentration of TFA). | - If using RPC with TFA, keep the concentration low (e.g., 0.1%) and process fractions quickly. Neutralize fractions immediately if necessary. |
Liquid-Liquid Extraction
This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The solubility of this compound in both water and organic solvents like dichloromethane (DCM) and ethyl acetate can make this method challenging, but it can be effective if the product has a significantly different solubility profile.[13]
Experimental Protocol:
-
Solvent Selection: Choose an organic solvent in which your product has good solubility and is immiscible with water (e.g., ethyl acetate, DCM).
-
Extraction:
-
Dissolve the crude reaction mixture in the chosen organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of water or an appropriate aqueous solution (e.g., brine).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.[14]
-
Allow the layers to separate.
-
Drain the lower layer. The location of your product (organic or aqueous layer) will depend on its solubility.
-
-
Washing: Repeat the extraction of the organic layer with fresh aqueous solution several times to remove the water-soluble this compound.[15]
-
Drying and Concentration: Dry the organic layer containing the purified product over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Troubleshooting:
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation | - Vigorous shaking.- Presence of surfactants or other amphiphilic molecules. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine to help break the emulsion.- Filter the mixture through a pad of Celite. |
| Poor separation/product loss | - Similar solubility of the product and this compound in both phases. | - Try different organic solvents.- Adjust the pH of the aqueous phase to change the solubility of your product if it has acidic or basic groups.- Perform multiple extractions to improve recovery. |
| Unreacted linker remains in the product | - Insufficient washing. | - Increase the number of aqueous washes. |
Precipitation
Precipitation can be used if the desired product and the unreacted this compound have significantly different solubilities in a particular solvent system.
Experimental Protocol:
-
Solvent Selection: Identify a solvent in which your product is poorly soluble but the unreacted this compound is soluble (or vice versa).
-
Precipitation:
-
Dissolve the crude reaction mixture in a minimal amount of a good solvent.
-
Slowly add an anti-solvent (a solvent in which the desired compound is insoluble) while stirring.
-
The desired product should precipitate out of the solution.
-
-
Isolation: Collect the precipitate by filtration and wash it with the anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified product under vacuum.
Troubleshooting:
| Problem | Possible Cause(s) | Solution(s) |
| No precipitation occurs | - The product is too soluble in the chosen solvent system.- The concentration of the product is too low. | - Try different anti-solvents.- Concentrate the initial solution before adding the anti-solvent.- Cool the solution to decrease solubility. |
| Oily product forms instead of a solid | - The product may be amorphous or have a low melting point. | - Try adding the anti-solvent more slowly and at a lower temperature.- Try to scratch the inside of the flask with a glass rod to induce crystallization. |
| Low purity of the precipitated product | - Co-precipitation of the unreacted linker. | - Re-dissolve the precipitate in a minimal amount of good solvent and re-precipitate.- Wash the precipitate thoroughly with the anti-solvent. |
Quantitative Data Summary
The efficiency of each purification method can vary significantly depending on the specific properties of the product being purified. The following table provides a general comparison of the expected outcomes for the purification of a small molecule from unreacted this compound.
| Purification Method | Typical Purity | Typical Yield | Scalability | Notes |
| Size Exclusion Chromatography (SEC) | >95% | 70-90% | Low to Medium | Good for separating based on large size differences. Can be time-consuming.[16] |
| Reversed-Phase Chromatography (RPC) | >98% | 60-85% | Low to Medium | High resolution, but requires method development. Potential for Boc group cleavage with acidic mobile phases.[16] |
| Flash Chromatography | 90-98% | 70-95% | High | Faster and more scalable than HPLC, but with lower resolution. |
| Liquid-Liquid Extraction | 80-95% | 80-99% | High | Fast and simple, but may not provide high purity if solubilities are similar. |
| Precipitation | 85-98% | 70-95% | High | Simple and scalable, but highly dependent on the solubility properties of the product. |
Disclaimer: The values in this table are estimates and the actual results will depend on the specific experimental conditions and the properties of the target molecule.
References
- 1. t-boc-N-amido-PEG5-Azide - CD Bioparticles [cd-bioparticles.net]
- 2. This compound [myskinrecipes.com]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. air.unipr.it [air.unipr.it]
- 6. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. japsonline.com [japsonline.com]
- 14. interchim.fr [interchim.fr]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side products in Azido-PEG5-Boc reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG5-Boc. Our aim is to help you identify and minimize side products in your reactions, ensuring high purity and yield of your target conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
This compound is a heterobifunctional linker molecule. It contains two key reactive groups: an azide (-N₃) group and a tert-butyloxycarbonyl (Boc) protected amine (-NHBoc). The polyethylene glycol (PEG) spacer (PEG5) enhances its solubility in aqueous media. The azide group is used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules, for example, through amide bond formation.[1][2]
Q2: What are the most common applications for this compound?
This compound is frequently used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] As a PROTAC linker, it connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.
Q3: How can I confirm the purity and identity of my this compound starting material and final product?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and quantifying the amount of product versus impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the compound and detect impurities.[5]
-
Mass Spectrometry (MS): Determines the molecular weight of the product and can identify side products with different molecular weights.[5]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size and is effective for removing unreacted PEG and other low molecular weight impurities.[5][]
Q4: What are the general storage and handling recommendations for this compound?
It is recommended to store this compound at -20°C in a dry, dark environment.[2] To maintain the reactivity of the azide group, it is advisable to use anhydrous solvents like DMSO or DMF for reactions.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound, categorized by the reactive moiety involved.
Issues Related to the Boc-Protected Amine
Problem 1: Incomplete Boc Deprotection
-
Symptoms: NMR or LC-MS analysis shows a significant amount of starting material remaining after the deprotection reaction.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is removed by acidolysis. If using a milder acid or a low concentration, the reaction may not go to completion. Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50% (v/v). Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.[7] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Extend the reaction time and monitor the progress by TLC or LC-MS. While most deprotections occur at room temperature, gentle heating may be required for some substrates.[7] |
| Poor Solubility | Ensure that your this compound conjugate is fully dissolved in the chosen solvent. DCM is a common choice for TFA-mediated deprotection.[7] |
| Steric Hindrance | The PEG chain can sterically hinder the acid's approach to the Boc group. This may necessitate longer reaction times or stronger acidic conditions.[7] |
Problem 2: Side Products Observed After Boc Deprotection
-
Symptoms: Appearance of unexpected peaks in HPLC or new signals in NMR after the deprotection step.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Alkylation by Tert-butyl Cation | The tert-butyl cation generated during deprotection can alkylate other nucleophilic sites in your molecule. Add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture to quench the cation.[7] |
| Hydrolysis of Acid-Sensitive Groups | If your molecule contains other acid-labile groups (e.g., certain esters), strong acidic conditions can cause their cleavage.[8] Use milder deprotection conditions, such as a lower concentration of TFA or a shorter reaction time, and monitor carefully. For highly sensitive substrates, thermal deprotection in the absence of an acid catalyst might be an option.[1] |
Issues Related to the Azide Group
Problem 3: Low Yield in Click Chemistry Reaction (CuAAC or SPAAC)
-
Symptoms: Incomplete consumption of the azide starting material in your click chemistry reaction.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst (CuAAC) | The active catalyst in CuAAC is Cu(I), which can be oxidized to the inactive Cu(II). Ensure your reaction is properly deoxygenated. Use a reducing agent like sodium ascorbate in slight excess to maintain the Cu(I) state.[9] |
| Incompatible Reaction Conditions | Click chemistry reactions are generally robust, but optimal conditions can vary. Ensure the pH is within a suitable range (typically 4-12 for CuAAC).[9] The choice of solvent can also influence the reaction rate. |
| Poor Reagent Quality | Verify the purity of your alkyne-containing reaction partner and other reagents. |
Problem 4: Unwanted Reduction of the Azide Group
-
Symptoms: Loss of the azide signal in your analytical data (e.g., IR spectroscopy) and the appearance of a primary amine.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of Reducing Agents | Certain reagents, like some phosphines (e.g., triphenylphosphine), can reduce azides to amines via the Staudinger reaction.[10] Avoid using such reagents in the presence of your azide-containing molecule unless this transformation is intended. |
| Photochemical Reduction | A visible light-induced azide reduction has been reported with a Ru(II) catalyst.[2] Protect your reaction from light if you are using reagents that could potentially catalyze this transformation. |
Issues Related to the PEG Chain
Problem 5: PEG-related Impurities
-
Symptoms: Broad peaks in your chromatogram or a distribution of masses in your mass spectrum corresponding to different PEG lengths or degradation products.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxidative Degradation | Exposure to oxygen, especially in the presence of metal ions, can lead to the oxidation of the PEG chain, forming terminal aldehydes or carboxylic acids.[11] Use degassed solvents and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Thermal Degradation | High temperatures can cause cleavage of the C-O or C-C bonds in the PEG backbone.[12] Avoid excessive heating during your reactions and purification steps. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of this compound Conjugate
-
Dissolve the Boc-protected this compound conjugate in dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your substrate is sensitive to the tert-butyl cation, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[7]
Protocol 2: Purification of PEGylated Products by Size-Exclusion Chromatography (SEC)
-
Select an SEC column with a fractionation range appropriate for the molecular weight of your PEGylated product.
-
Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline for biomolecules).
-
Dissolve your crude reaction mixture in the mobile phase and filter it to remove any particulate matter.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector (if your molecule has a chromophore) or a refractive index detector.
-
Collect fractions corresponding to the desired product peak. The PEGylated product, having a larger hydrodynamic radius, should elute earlier than the unreacted starting materials and low molecular weight impurities.[]
-
Analyze the collected fractions by HPLC, MS, or other appropriate techniques to confirm purity.
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams generated using Graphviz (DOT language) to illustrate key reaction pathways and troubleshooting logic.
Caption: Main reaction pathway and potential side reactions for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Azido-PEG5-Boc Labeled Proteins using HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of Azido-PEG5-Boc labeled proteins using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
This compound is a chemical linker used in bioconjugation. It contains an azide group for "click chemistry" reactions and a Boc (tert-butyloxycarbonyl) protecting group. However, for labeling proteins on primary amines (like lysine residues), an activated form such as Azido-PEG5-NHS ester is commonly used. The N-hydroxysuccinimide (NHS) ester reacts with the primary amines on the protein to form a stable amide bond, attaching the Azido-PEG5 linker. The azide group can then be used for subsequent conjugation with molecules containing an alkyne group.
Q2: Why is Reverse-Phase HPLC (RP-HPLC) a preferred method for purifying PEGylated proteins?
RP-HPLC is a powerful technique for purifying PEGylated proteins due to its high resolution. It can effectively separate the labeled protein from the unlabeled protein, excess PEGylation reagent, and other reaction byproducts. Unlike size-exclusion chromatography which separates based on size, RP-HPLC separates based on hydrophobicity, which is significantly altered upon PEGylation, allowing for fine separation of different species.[][2][3]
Q3: What are the critical parameters to optimize for the HPLC purification of my Azido-PEG5-labeled protein?
Key parameters to optimize for successful purification include:
-
Column Chemistry: C4 and C18 columns are commonly used for protein and peptide separation. The choice depends on the hydrophobicity of your protein.[4]
-
Mobile Phase: A typical mobile phase consists of water with an ion-pairing agent like trifluoroacetic acid (TFA) and an organic solvent like acetonitrile.
-
Gradient Elution: A gradient of increasing organic solvent concentration is used to elute the proteins. The slope and starting concentration of the gradient are crucial for good separation.
-
Temperature: Elevated temperatures (e.g., 45°C) can sometimes improve peak shape and resolution.
Q4: What is a typical recovery and purity I can expect from HPLC purification of a PEGylated protein?
While yields are highly dependent on the specific protein and optimization of the purification process, it is possible to achieve high purity. For instance, a study on the purification of PEGylated human serum albumin using aqueous two-phase separation (a different method) reported purity of >99% with yields of 50-58%. With careful optimization of preparative RP-HPLC, it is possible to achieve high purity, though sometimes at the cost of yield. One study noted that while semi-preparative RP-HPLC can achieve purity of over 99%, it can also result in a 50% loss of the target product.[5]
Experimental Protocols
Protocol 1: Protein Labeling with Azido-PEG5-NHS Ester
This protocol outlines the general steps for labeling a protein with an Azido-PEG5-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG5-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for buffer exchange
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the Azido-PEG5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the dissolved Azido-PEG5-NHS ester to the protein solution. A 20-fold molar excess of the NHS ester to the protein is a common starting point.[6]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Removal of Excess Reagent: Remove unreacted Azido-PEG5-NHS ester by dialysis or using a desalting column.
Protocol 2: HPLC Purification of Azido-PEG5 Labeled Protein
This protocol provides a starting point for developing an RP-HPLC method for purifying your labeled protein.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C4 or C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Labeled protein sample from Protocol 1
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the labeled protein sample onto the column.
-
Gradient Elution: Apply a linear gradient to elute the protein. A starting point could be:
-
5-65% B over 60 minutes.
-
-
Detection: Monitor the elution profile at 220 nm or 280 nm.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis of Fractions: Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the purified labeled protein.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for protein labeling and purification. Note that these values are illustrative and will require optimization for your specific protein and experimental conditions.
| Parameter | Typical Range/Value | Method of Determination |
| Labeling Efficiency | ||
| Degree of Labeling (DoL) | 1 - 5 PEG chains/protein | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Labeling Efficiency (%) | 30 - 80% | UV-Vis Spectroscopy |
| HPLC Purification | ||
| Protein Recovery (%) | 50 - 90% | Protein concentration measurement (e.g., BCA assay) of pooled fractions vs. starting material |
| Final Purity (%) | >95% | Analytical HPLC, SDS-PAGE |
Troubleshooting Guides
Labeling Reaction Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. 2. Competing amines in buffer: Buffers like Tris or glycine contain primary amines that will react with the NHS ester. 3. Low protein concentration: Dilute protein solutions can lead to inefficient labeling. 4. Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. | 1. Prepare the NHS ester solution immediately before use in anhydrous DMSO or DMF. 2. Ensure your protein is in an amine-free buffer (e.g., PBS, borate, or bicarbonate buffer). 3. Concentrate your protein to 1-10 mg/mL. 4. Perform the labeling reaction in a buffer with a pH of 7.2-8.5. |
| Protein Precipitation | 1. High concentration of organic solvent: Adding a large volume of the NHS ester solution in DMSO/DMF can cause protein precipitation. 2. Over-labeling: Excessive modification of the protein can alter its solubility. | 1. Keep the volume of the organic solvent to less than 10% of the total reaction volume. 2. Reduce the molar excess of the Azido-PEG5-NHS ester in the reaction. |
HPLC Purification Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | 1. Inappropriate column: The column chemistry (C4 vs. C18) may not be optimal for your protein. 2. Gradient is too steep: A rapid increase in the organic solvent does not allow for proper separation. 3. Column overloading: Injecting too much protein can lead to broad, poorly resolved peaks. | 1. Try a different column chemistry (e.g., if using C18, try a C4, or vice versa). 2. Decrease the gradient slope (e.g., extend the gradient time). 3. Reduce the amount of protein injected onto the column. |
| Peak Tailing | 1. Secondary interactions with the column: The protein may be interacting with the silica backbone of the column. 2. Low TFA concentration: Insufficient ion-pairing can lead to poor peak shape. | 1. Ensure 0.1% TFA is present in both mobile phases to suppress silanol interactions. 2. Maintain a TFA concentration of 0.1% throughout the run. |
| No or Low Recovery of Labeled Protein | 1. Irreversible binding to the column: The labeled protein may be too hydrophobic and not eluting from the column. 2. Precipitation on the column: The protein may have precipitated at the head of the column. | 1. Try a less hydrophobic column (e.g., C4 instead of C18). Increase the final percentage of acetonitrile in your gradient. 2. Ensure your sample is fully solubilized before injection. Consider adding a small amount of organic solvent to your sample. |
| Presence of Multiple Peaks for Labeled Protein | 1. Heterogeneous labeling: The protein may be labeled at multiple sites, or there may be a mixture of mono-, di-, and multi-PEGylated species. 2. Positional isomers: The PEG chain may be attached to different lysine residues, resulting in species with slightly different hydrophobicities. | 1. This is expected with NHS-ester chemistry. Optimize the labeling reaction to favor mono-PEGylation (e.g., by reducing the molar excess of the NHS ester). 2. RP-HPLC is sensitive enough to separate some positional isomers. This can be beneficial for characterization but may complicate preparative purification. |
Visualizations
Caption: Experimental Workflow for Labeling and Purification.
Caption: Troubleshooting Logic for HPLC Purification.
References
- 2. researchgate.net [researchgate.net]
- 3. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Strategies for Scaling Up Azido-PEG5-Boc Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up Azido-PEG5-Boc reactions. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during production.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the scale-up of this compound synthesis.
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of this compound | Incomplete reaction of the azide source with the PEG precursor. | - Ensure the PEG precursor is completely dry before use. - Increase the molar excess of the azide source (e.g., sodium azide). - Extend the reaction time and monitor progress using TLC or LC-MS. - Optimize the reaction temperature; for many azide substitutions, gentle heating may be required. |
| Decomposition of the product during workup or purification. | - Avoid excessive heat during solvent removal. - Use a milder purification method if possible, such as precipitation instead of high-temperature distillation. | |
| Side reactions consuming the starting material. | - Ensure inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. - Control the reaction temperature to minimize temperature-dependent side reactions. | |
| Incomplete Boc Protection | Insufficient Boc-anhydride or inadequate base. | - Increase the equivalents of Boc-anhydride. - Use a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA). - Ensure the reaction is stirred efficiently to ensure proper mixing. |
| Steric hindrance. | - For sterically hindered amines, consider a longer reaction time or a slight increase in temperature. | |
| Presence of Impurities | Unreacted starting materials. | - Optimize reaction stoichiometry and conditions to drive the reaction to completion. - Improve the efficiency of the purification process. |
| Side products from the reaction. | - Identify the structure of the side product to understand its formation mechanism and adjust reaction conditions accordingly. - For example, if a di-azido PEG is formed, consider using a PEG with a protecting group on one end. | |
| Residual solvents. | - Use a high-vacuum pump to remove residual solvents. - Consider a final precipitation or crystallization step to remove trapped solvents. | |
| Difficulty in Purification | Product is an oil or difficult to crystallize. | - Attempt to precipitate the product from a solution by adding a non-solvent. - If precipitation is not effective, column chromatography may be necessary, even at a larger scale. |
| Emulsion formation during aqueous workup. | - Add a small amount of brine to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. |
Frequently Asked Questions (FAQs)
1. What is a typical synthetic route for large-scale production of this compound?
A common route involves a two-step process starting from a commercially available Boc-protected amino-PEG alcohol. The first step is the activation of the terminal hydroxyl group, often by tosylation or mesylation. The second step is the nucleophilic substitution of the tosyl or mesyl group with an azide source, such as sodium azide.
2. What are the critical process parameters to monitor during scale-up?
Key parameters include temperature, reaction time, stoichiometry of reactants, and mixing efficiency. Temperature control is crucial as exothermic reactions can lead to side products. Efficient mixing is necessary to ensure homogeneity, especially in larger reactors.
3. How can I minimize the risk of handling azides at a large scale?
Organic azides can be energetic and should be handled with care. Avoid high temperatures, friction, and shock. It is also important to be aware of the potential for the formation of heavy metal azides, which are explosive. Ensure that all equipment is free of heavy metal contamination. For large-scale reactions, it is advisable to perform a safety assessment before starting the synthesis.
4. What are the recommended analytical techniques for quality control?
For quality control of this compound, a combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To verify the presence of the azide and carbamate functional groups.
-
LC-MS: To determine the molecular weight and assess for impurities.
-
TLC: For rapid in-process monitoring of the reaction progress.
5. What are the common challenges in purifying this compound at scale?
Due to its PEG chain, this compound is often a viscous oil, which can make handling and purification challenging. It may also be highly soluble in a range of solvents, making precipitation difficult. Large-scale column chromatography can be expensive and time-consuming. A combination of extraction and precipitation is often the most practical approach.
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below. This is a general guideline and may need to be optimized for specific equipment and scales.
Step 1: Tosylation of Boc-NH-PEG5-OH
-
To a solution of Boc-NH-PEG5-OH in dichloromethane (DCM), add triethylamine (TEA) or pyridine as a base.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in DCM.
-
Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product.
Step 2: Azidation of Boc-NH-PEG5-OTs
-
Dissolve the tosylated PEG in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) in excess.
-
Heat the reaction mixture to 60-80°C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
Impact of temperature on the efficiency of Azido-PEG5-Boc coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the efficiency of Azido-PEG5-Boc coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a copper-catalyzed this compound coupling (CuAAC) reaction?
There is no single optimal temperature for all CuAAC reactions involving this compound. The reaction is highly versatile and can be successfully performed over a wide temperature range, from room temperature to elevated temperatures.[1] For many standard applications, the reaction proceeds efficiently at ambient temperature. However, the optimal temperature is dependent on the specific substrates, their steric hindrance, and solubility.
Q2: When should I consider running the reaction at a temperature other than room temperature?
You should consider adjusting the reaction temperature in the following scenarios:
-
Low Yield or Slow Reaction Rate: If you observe a low yield or a slow reaction rate at room temperature, modestly increasing the temperature (e.g., to 40-60°C) can enhance the reaction kinetics and improve the yield.[2][3][4]
-
Sterically Hindered Substrates: For bulky or sterically hindered molecules, a higher temperature can provide the necessary energy to overcome the activation barrier, thus improving coupling efficiency.[5]
-
Sensitive Biomolecules: When working with thermally sensitive biomolecules, it is advisable to perform the reaction at a lower temperature (e.g., 4°C) over a longer period to prevent degradation.
-
Substrate Solubility Issues: If your substrates have poor solubility in the chosen solvent system at room temperature, increasing the temperature may improve their solubility and, consequently, the reaction efficiency.
Q3: Can high temperatures negatively impact my this compound coupling reaction?
Yes, excessively high temperatures can have detrimental effects. They can lead to the degradation of sensitive substrates or the formation of side products. It is crucial to find a balance where the reaction proceeds efficiently without causing unwanted side reactions or decomposition.
Q4: What is the role of the Boc protecting group on the this compound linker?
The tert-butyloxycarbonyl (Boc) group is a protecting group for an amine functionality on the PEG linker.[6] This allows for the azide group to react selectively via click chemistry. The Boc group can be removed later under acidic conditions to expose the amine for subsequent conjugation steps.[6]
Troubleshooting Guide
Low or No Product Yield
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very slow reaction at room temperature. | Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state. | Ensure your solvents are degassed. Use a fresh solution of a reducing agent like sodium ascorbate. Consider working under an inert atmosphere (e.g., argon or nitrogen).[7] |
| Poor Reagent Quality: The this compound or the alkyne substrate may have degraded. | Use fresh or properly stored reagents. Verify the purity of your starting materials using appropriate analytical techniques. | |
| Steric Hindrance: Bulky groups near the azide or alkyne are preventing the reaction. | Increase the reaction temperature to 40-60°C to provide more energy for the molecules to react.[2][3] | |
| Reaction starts but does not go to completion. | Insufficient Reducing Agent: The sodium ascorbate has been consumed over the course of the reaction. | Add another equivalent of sodium ascorbate to the reaction mixture. |
| Substrate Solubility: One or both of the reactants are not fully dissolved in the solvent. | Try a different solvent system or add a co-solvent (e.g., DMSO, DMF) to improve solubility. Gentle heating may also help. | |
| Multiple spots on TLC/LC-MS, indicating side products. | Alkyne Homocoupling (Glaser Coupling): This can occur in the presence of oxygen. | Ensure thorough degassing of your reaction mixture and maintain an inert atmosphere.[7] |
| High Temperature: The reaction temperature is too high, leading to decomposition or side reactions. | Reduce the reaction temperature. If a higher temperature is needed for the reaction to proceed, perform a temperature optimization study to find the ideal balance. |
Data on Temperature Impact
| Temperature | Reaction Time | Yield | Considerations |
| 4°C | 12-24 hours | Moderate to High | Ideal for sensitive biomolecules to prevent degradation. |
| Room Temperature (20-25°C) | 1-12 hours | High | Standard condition for most CuAAC reactions. |
| 40-50°C | 1-5 hours | High to Moderate | Can improve yields for sterically hindered or poorly soluble substrates.[2] May decrease yield in some optimized room temperature reactions.[2] |
| 60-70°C | 30 min - 2 hours | High | Can significantly reduce reaction times.[3] Increased risk of side product formation and substrate degradation. |
| >80°C | Variable | Variable | Generally not recommended for CuAAC as it can lead to significant decomposition. Thermal (uncatalyzed) cycloaddition occurs at these temperatures but is less efficient.[8] |
Experimental Protocols
General Protocol for Copper-Catalyzed this compound Coupling (CuAAC)
This protocol is a general guideline and may require optimization for your specific substrates.
-
Preparation:
-
Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO, t-BuOH, or DMF).
-
Prepare stock solutions of copper(II) sulfate (CuSO₄) and sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the alkyne and this compound.
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Add the copper(II) sulfate solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 40°C, or 60°C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using methods such as column chromatography, precipitation, or dialysis, depending on the properties of the final conjugate.
-
Protocol for Boc Deprotection
-
Deprotection:
-
Dissolve the Boc-protected product in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[9] A common condition is 50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Work-up:
-
Remove the acid and solvent under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
-
Visualizations
Caption: Workflow for this compound coupling and subsequent Boc deprotection.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. t-boc-N-amido-PEG5-azide, 911209-07-9 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Molecular Identity: A Comparative Guide to the Mass Spectrometric Characterization of Azido-PEG5-Boc Conjugates
For researchers, scientists, and professionals in drug development, the precise characterization of bioconjugation linkers is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of Azido-PEG5-Boc, a heterobifunctional PEG linker, and contrasts these methods with other analytical approaches. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your research.
The this compound linker is a valuable tool in bioconjugation, enabling the precise attachment of molecules through "click chemistry" while offering the benefits of a polyethylene glycol (PEG) spacer. Accurate determination of its molecular identity and purity is crucial for the successful development of complex biomolecules. Mass spectrometry stands out as a primary tool for this purpose, offering high sensitivity and structural information.
Mass Spectrometry: A Powerful Lens for Molecular Analysis
Mass spectrometry (MS) is a cornerstone technique for the characterization of PEGylated compounds. It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for the confirmation of molecular weight and elemental composition with high accuracy.
High-resolution mass spectrometry (HRMS) of t-boc-N-amido-PEG5-Azide, a compound closely related to this compound, confirms its molecular formula as C₁₇H₃₄N₄O₇ with a precise mass of 406.24274944.[1] The protonated molecular ion is consistently observed at an m/z of 406.24.[1] Tandem mass spectrometry (MS/MS) can further elucidate the structure by analyzing fragmentation patterns.[1]
Two common ionization techniques employed for the analysis of such molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing polar and large molecules. It typically produces multiply charged ions, which can be advantageous for analyzing high molecular weight compounds on mass analyzers with a limited m/z range.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for analyzing large molecules and complex mixtures. It generally produces singly charged ions, leading to simpler mass spectra. MALDI-TOF (Time-of-Flight) MS is frequently used to determine the average molecular weight and the degree of PEGylation in protein conjugates.[2][3]
The choice between ESI and MALDI often depends on the specific characteristics of the analyte and the desired information.
A Comparative Look: Mass Spectrometry vs. Other Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques to provide a complete picture of the compound's identity and purity.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight, elemental composition, structural information (via fragmentation). | High sensitivity and specificity. | Can be susceptible to ion suppression from contaminants like residual PEG.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the connectivity of atoms. | Provides unambiguous structure elucidation. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Quick and non-destructive. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Excellent for separating mixtures and determining purity. | Quantification of PEG reagents can be challenging if they lack a chromophore.[5] |
For PEGylated compounds that lack a UV-active chromophore, HPLC can be coupled with a Charged Aerosol Detector (CAD) for effective quantification.[5] Furthermore, two-dimensional liquid chromatography (2D-LC), combining size exclusion and reversed-phase chromatography, offers automated analysis of both high and low molecular weight species in a single run.[5]
Experimental Protocols
Mass Spectrometric Analysis of this compound
Objective: To confirm the molecular weight and purity of this compound using mass spectrometry.
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source is recommended for accurate mass measurements.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode. For structural confirmation, tandem MS (MS/MS) can be performed by selecting the precursor ion of interest.
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) and identify the peak corresponding to this compound.
-
Generate the mass spectrum for the identified peak.
-
Determine the m/z of the most abundant ion, which is expected to be the protonated molecule [M+H]⁺.
-
Compare the experimentally determined accurate mass with the theoretical mass of the compound to confirm its elemental composition.
Visualizing the Process
To better understand the workflow and the molecule , the following diagrams are provided.
Caption: Workflow for the characterization of this compound using LC-MS.
Caption: Schematic representation of the this compound conjugate.
References
- 1. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. bath.ac.uk [bath.ac.uk]
- 4. Removal of Polyethylene Glycols from Protein Samples using Titanium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the NMR Analysis of Azido-PEG5-Boc and its Analogs
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of Azido-PEG5-Boc , a heterobifunctional polyethylene glycol (PEG) linker, with its acid- and bromide-terminated counterparts. Understanding the precise structural features of these linkers through NMR is crucial for their successful application in bioconjugation, drug development, and materials science. This document outlines the expected NMR data for structural verification, a detailed experimental protocol for acquiring high-quality spectra, and a visual workflow for the analysis process.
Performance Comparison: ¹H and ¹³C NMR Data
The successful synthesis and purity of a PEG linker are definitively confirmed by ¹H and ¹³C NMR spectroscopy. The key to verification lies in identifying the unique signals corresponding to the terminal functional groups and comparing their integration values to the repeating ethylene glycol units of the PEG backbone. The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound and two common alternative PEG linkers. The chemical shifts are based on the analysis of similar compounds and known functional group effects. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound | Azido-PEG5-Acid | t-Boc-N-amido-PEG5-Br | Key Differentiator |
| -C(CH₃)₃ (t-Boc) | ~1.44 (s, 9H) | N/A | ~1.44 (s, 9H) | Unambiguous signal for the Boc protecting group.[1] |
| -NH- (Amide) | ~5.0 (br s, 1H) | N/A | ~5.0 (br s, 1H) | Broad singlet indicating the amide proton. |
| -CH₂-N₃ | ~3.39 (t, 2H) | ~3.39 (t, 2H) | N/A | Triplet for the methylene group adjacent to the azide. |
| -CH₂-NH-Boc | ~3.3-3.4 (m, 2H) | N/A | ~3.3-3.4 (m, 2H) | Multiplet for the methylene group adjacent to the Boc-protected amine. |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 (s, 16H) | ~3.64-3.75 (m, 16H) | ~3.64 (s, 16H) | The large, characteristic signal for the PEG chain.[2] |
| -CH₂-CH₂-O-CH₂-COOH | N/A | ~3.78 (t, 2H), ~4.15 (s, 2H) | N/A | Distinct signals for the methylene groups adjacent to the carboxylic acid. |
| -CH₂-CH₂-Br | N/A | N/A | ~3.79 (t, 2H) | Downfield-shifted triplet due to the electron-withdrawing bromine atom.[3] |
| -COOH | N/A | ~10-12 (br s, 1H) | N/A | Very broad, downfield signal for the carboxylic acid proton. |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound | Azido-PEG5-Acid | t-Boc-N-amido-PEG5-Br | Key Differentiator |
| -C(CH₃)₃ (t-Boc) | ~28.4 | N/A | ~28.4 | Signal for the three equivalent methyl carbons of the Boc group. |
| -C(CH₃)₃ (t-Boc) | ~79.5 | N/A | ~79.5 | Signal for the quaternary carbon of the Boc group.[4] |
| -C=O (Carbamate) | ~156.1 | N/A | ~156.1 | Carbonyl carbon of the Boc protecting group. |
| -CH₂-N₃ | ~50.7 | ~50.7 | N/A | Characteristic upfield signal for the carbon bonded to the azide group.[5] |
| -CH₂-NH-Boc | ~40.3 | N/A | ~40.3 | Signal for the carbon adjacent to the protected amine. |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.0-70.6 | ~70.0-70.6 | ~70.0-70.6 | Cluster of signals representing the PEG backbone carbons.[6] |
| -CH₂-Br | N/A | N/A | ~30.1 | Upfield signal for the carbon bonded to bromine. |
| -COOH | N/A | ~172.4 | N/A | Downfield signal for the carboxylic acid carbon. |
Experimental Protocol: NMR Sample Preparation and Acquisition
A detailed and consistent methodology is critical for obtaining high-quality, reproducible NMR data for PEGylated compounds. PEG compounds are often hygroscopic; therefore, proper handling is essential to prevent moisture contamination which can interfere with the NMR spectrum.
1. Materials and Environment
-
Compound: 5-10 mg of this compound or analog.
-
Solvent: High-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), dried over molecular sieves. DMSO-d₆ can be particularly useful for observing exchangeable protons like -NH and -OH.[6]
-
Equipment: 5 mm NMR tube, vial, Pasteur pipette, glass wool.
-
Environment: Whenever possible, handle the PEG linker and deuterated solvent inside a glove box or a dry box with an inert atmosphere (e.g., nitrogen or argon).
2. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the PEG linker into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture ingress. Label the tube clearly.
3. NMR Spectrometer Setup and Acquisition
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
-
Temperature: Ensure the spectrometer is operating at a stable temperature, typically 298 K (25 °C).
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the NMR analysis protocol, from initial sample handling to final structural confirmation.
Caption: Workflow for the NMR analysis of this compound.
References
A Head-to-Head Comparison of Azido-PEG5-Boc and Non-Cleavable Linkers in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a therapeutic payload to its delivery vehicle is a critical determinant of the efficacy and safety of targeted drug delivery systems, particularly in the context of Antibody-Drug Conjugates (ADCs). The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of drug release, plasma stability, and overall therapeutic window. This guide provides an objective comparison of a specific, versatile cleavable linker, Azido-PEG5-Boc, against the class of non-cleavable linkers, supported by a review of experimental data and detailed methodologies.
Introduction to Linker Technologies
This compound: A Versatile Cleavable Linker
This compound is a heterobifunctional linker that incorporates a polyethylene glycol (PEG) spacer, an azide group for bioorthogonal "click" chemistry, and a Boc-protected amine. This structure offers several advantages:
-
Controlled Conjugation: The azide handle allows for precise, site-specific attachment of the linker to a payload or carrier molecule via highly efficient and specific click chemistry reactions (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition).
-
Enhanced Solubility and Pharmacokinetics: The hydrophilic PEG5 spacer can improve the solubility of hydrophobic payloads and modulate the pharmacokinetic properties of the resulting conjugate.
-
Cleavable Design: While not intrinsically cleavable, the this compound structure is a versatile scaffold for the incorporation of a cleavable moiety, such as a peptide sequence sensitive to lysosomal proteases (e.g., valine-citrulline) or a pH-sensitive group. This allows for triggered payload release in the target cell's microenvironment.
Non-Cleavable Linkers: The Stability-First Approach
Non-cleavable linkers are characterized by their high stability in systemic circulation.[1][2] Payload release from these linkers is not dependent on a specific chemical or enzymatic trigger but rather on the complete proteolytic degradation of the antibody carrier within the lysosome of the target cell.[1][3] This process releases the payload with the linker and an attached amino acid residue still bound.[2]
Comparative Performance Data
The selection of a linker has a profound impact on the performance of a drug conjugate. The following tables summarize representative quantitative data from studies comparing the performance of ADCs with cleavable versus non-cleavable linkers. While direct head-to-head data for this compound-based cleavable linkers is limited in publicly available literature, the data for other well-established cleavable linkers, such as those based on valine-citrulline, serve as a valuable proxy for their expected performance characteristics.
Table 1: In Vitro Cytotoxicity
Lower IC50 values indicate higher potency of the ADC against cancer cell lines.
| Cell Line | Target Antigen | Cleavable Linker ADC (IC50, ng/mL) | Non-Cleavable Linker ADC (IC50, ng/mL) | Reference |
| NCI-N87 | HER2 | ~1.5 | ~5.0 | [4] |
| KPL-4 | HER2 | ~0.8 | ~3.2 | [4] |
| BxPC3 | M1S1 | ~10 | >1000 | [5] |
Table 2: Plasma Stability
Higher percentages indicate greater stability of the ADC in plasma over time.
| Linker Type | Plasma Source | Time Point (days) | % Intact ADC Remaining | Reference |
| Cleavable (Val-Cit) | Human | 7 | ~85% | [6] |
| Non-Cleavable (Thioether) | Human | 7 | >95% | [2] |
| Cleavable (Exo-linker) | Mouse | 7 | Superior DAR retention vs. T-DXd | [4] |
Table 3: In Vivo Efficacy in Xenograft Models
Tumor growth inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to a control group.
| Xenograft Model | Linker Type | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| NCI-N87 (Gastric) | Cleavable (Exo-linker) | 3 | ~95% | [4] |
| NCI-N87 (Gastric) | Cleavable (T-DXd) | 3 | ~90% | [4] |
| BxPC3 (Pancreatic) | Non-Cleavable | 10 | Significant tumor regression | [5] |
Signaling Pathways and Experimental Workflows
Intracellular Trafficking and Payload Release
The mechanism of drug release is a key differentiator between cleavable and non-cleavable linkers. The following diagrams illustrate the distinct intracellular pathways.
References
A Comparative Guide to Quantifying the Efficiency of Azido-PEG5-Boc and Alternative Labeling Reactions
For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a critical aspect of their work. Azido-PEG5-Boc is a popular reagent for PEGylation, a process that enhances the therapeutic properties of proteins and other molecules. This guide provides an objective comparison of the labeling efficiency of this compound with two prominent alternatives: polysarcosine and poly(2-oxazoline)s. The information presented herein, supported by experimental data and detailed protocols, is intended to assist in the selection of the most suitable labeling strategy for your research needs.
Quantitative Comparison of Labeling Efficiencies
The efficiency of a bioconjugation reaction is a key determinant in its suitability for a particular application. This is typically assessed by the reaction yield and kinetics. Below is a summary of the available quantitative data for this compound labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), as well as for polysarcosine and poly(2-oxazoline) conjugation. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented represents typical reported values.
| Feature | This compound (CuAAC) | This compound (SPAAC) | Polysarcosine | Poly(2-oxazoline) |
| Reaction Yield | High (>95%)[1] | High (>90%) | High (not explicitly quantified in comparative studies)[2][3][4][5] | High (dependent on functionalization)[1][6][7][8][9] |
| Reaction Kinetics | Fast (minutes to hours) | Moderate (hours)[10] | Generally slower than click chemistry | Variable, dependent on reactive groups |
| Biocompatibility | Catalyst toxicity is a concern for live cells | Excellent, no cytotoxic catalyst required | Excellent, considered a "stealth" polymer[2][3][4][5] | Excellent, considered a "stealth" polymer[1][6][7][8][9] |
| Reaction Conditions | Aqueous buffers, room temperature | Aqueous buffers, room temperature | Aqueous buffers, physiological pH | Variable, can be performed in aqueous buffers |
| Common Reactive Groups | Azide, Alkyne | Azide, Strained Alkyne (e.g., DBCO, BCN) | N-terminal cysteine (for native chemical ligation), Maleimide-thiol | Maleimide-thiol, NHS ester-amine |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide protocols for protein labeling using this compound and its alternatives.
Protocol 1: this compound Labeling via CuAAC
This protocol is suitable for in vitro labeling of proteins with an available alkyne group.
Materials:
-
Azide-PEG5-Boc
-
Alkyne-modified protein
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, add the protein solution.
-
Add a 10- to 20-fold molar excess of this compound to the protein solution.
-
Prepare the catalyst premix: in a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the catalyst premix to the protein-PEG mixture to a final CuSO₄ concentration of 100-250 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking.
-
Purify the PEGylated protein using a desalting column to remove excess reagents.
-
Analyze the labeling efficiency using SDS-PAGE, HPLC, or mass spectrometry.
Protocol 2: this compound Labeling via SPAAC
This protocol is ideal for labeling proteins in living cells or in situations where copper toxicity is a concern.
Materials:
-
This compound
-
Protein modified with a strained alkyne (e.g., DBCO or BCN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Dissolve the strained alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, add the protein solution.
-
Add a 5- to 10-fold molar excess of this compound to the protein solution.
-
Incubate the reaction at 37°C for 2-12 hours with gentle shaking.
-
Purify the PEGylated protein using a desalting column.
-
Analyze the labeling efficiency by SDS-PAGE, HPLC, or mass spectrometry.
Protocol 3: Polysarcosine Labeling via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a maleimide-functionalized polysarcosine to a protein containing a free thiol group (e.g., from a cysteine residue).
Materials:
-
Maleimide-functionalized polysarcosine
-
Thiol-containing protein
-
Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2
-
Desalting column
Procedure:
-
Dissolve the thiol-containing protein in PBS with EDTA to a concentration of 1-5 mg/mL.
-
Dissolve the maleimide-functionalized polysarcosine in the same buffer.
-
Add a 5- to 10-fold molar excess of the polysarcosine derivative to the protein solution.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Purify the conjugated protein using a desalting column.
-
Assess the conjugation efficiency using appropriate analytical methods.
Protocol 4: Poly(2-oxazoline) Labeling via NHS Ester Chemistry
This protocol outlines the labeling of a protein with a poly(2-oxazoline) that has been functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein.
Materials:
-
NHS ester-functionalized poly(2-oxazoline)
-
Protein with accessible primary amines (lysine residues, N-terminus)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Desalting column
Procedure:
-
Dissolve the protein in the sodium bicarbonate buffer to a concentration of 1-10 mg/mL.
-
Dissolve the NHS ester-functionalized poly(2-oxazoline) in a small amount of DMSO and then add it to the protein solution. Use a 10- to 20-fold molar excess of the polymer.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the conjugate using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Determine the labeling efficiency.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for cell surface protein labeling and a simplified signaling pathway that can be studied using such techniques.
Caption: Workflow for labeling and analyzing cell surface glycoproteins.
Caption: Studying RTK dynamics using fluorescent labeling.
Conclusion: Choosing the Right Labeling Strategy
The selection of an appropriate bioconjugation method depends on a multitude of factors, including the nature of the biomolecule, the desired properties of the final conjugate, and the experimental context.
-
This compound remains a powerful and versatile tool for PEGylation, particularly when high efficiency and specific, covalent linkage are required. The choice between CuAAC and SPAAC is primarily dictated by the experimental system: CuAAC is generally faster and more efficient for in vitro applications, while the biocompatibility of SPAAC makes it the preferred method for live-cell and in vivo studies.
-
Polysarcosine has emerged as a promising alternative to PEG, demonstrating comparable in vivo performance with the potential for reduced immunogenicity.[2][3][11][4][5] While direct quantitative comparisons of its conjugation efficiency with click chemistry are not widely available, its biocompatibility and biodegradability make it an attractive option for therapeutic applications.
-
Poly(2-oxazoline)s offer another viable "stealth" polymer alternative to PEG, with a high degree of tunability in their chemical and physical properties.[1][6][7][8][12][9] The efficiency of their conjugation is dependent on the specific reactive groups employed, with established methods like maleimide-thiol and NHS ester chemistry providing reliable means of bioconjugation.
Ultimately, the optimal choice of labeling reagent and methodology will be application-specific. For researchers prioritizing rapid and high-yield in vitro conjugation, this compound with CuAAC is an excellent choice. For live-cell imaging and in vivo applications, the copper-free SPAAC reaction is superior. For therapeutic applications where biocompatibility and reduced immunogenicity are paramount, polysarcosine and poly(2-oxazoline)s present compelling alternatives that warrant further investigation and direct comparative studies. This guide provides the foundational information and protocols to enable researchers to make an informed decision based on the specific demands of their scientific inquiry.
References
- 1. Maleimide end-functionalized poly(2-oxazoline)s by the functional initiator route: synthesis and (bio)conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. (2018) | Yali Hu | 109 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Maleimide-Functionalized Poly(2-oxazoline)s and their conjugation to Elastin-like Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(2-oxazoline)-protein conjugates [biblio.ugent.be]
- 9. Maleimide end-functionalized poly(2-oxazoline)s by the functional initiator route: synthesis and (bio)conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Functional comparison of CuAAC vs. SPAAC for Azido-PEG5-Boc reactions
A Functional Comparison of CuAAC vs. SPAAC for Azido-PEG5-Boc Reactions
For researchers, scientists, and drug development professionals, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision in the synthesis of bioconjugates. This guide provides an objective comparison of these two powerful "click chemistry" reactions, with a specific focus on their application to this compound, a heterobifunctional linker commonly used in drug delivery and bioconjugation.
Executive Summary
Both CuAAC and SPAAC enable the efficient formation of a stable triazole linkage between an azide and an alkyne. However, they differ fundamentally in their reaction mechanism, which has significant implications for their use in different research contexts. CuAAC is a robust and often faster reaction that requires a copper(I) catalyst, which can be cytotoxic.[1][2] In contrast, SPAAC is a bioorthogonal reaction that proceeds without a catalyst, making it ideal for applications in living systems, though it is generally slower than CuAAC.[3][4] The choice between the two methods involves a trade-off between reaction kinetics and biocompatibility.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions involving azido-PEG derivatives and relevant alkynes.
Table 1: Comparison of Reaction Parameters
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity[2][5] | High, suitable for in vivo and live-cell applications[3] |
| Reaction Kinetics | Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction)[6][7] | Generally slower than CuAAC, dependent on the cyclooctyne used[3][8] |
| Reactant Stability | Terminal alkynes are generally stable and synthetically accessible. | Strained cyclooctynes can be less stable and more complex to synthesize. |
| Reaction Conditions | Aqueous or organic solvents, broad pH (4-12) and temperature range[7] | Typically performed under physiological conditions (neutral pH, aqueous solution, ambient temperature). |
| Side Reactions | Potential for oxidative damage to biomolecules from reactive oxygen species (ROS) generated by the copper catalyst.[1] | Some cyclooctynes may exhibit side reactions with thiols.[1] |
Table 2: Comparative Reaction Kinetics
| Reaction | Alkyne Partner | Second-Order Rate Constant (k₂) | Notes |
| CuAAC | Terminal Alkyne | Typically 1 - 100 M⁻¹s⁻¹ | Rate is less affected by the steric bulk of the azide. |
| SPAAC | BCN | ~0.012 - 0.024 M⁻¹s⁻¹ (with primary azides)[9] | Slower but still efficient for many applications. |
| SPAAC | DBCO (ADIBO) | ~0.90 M⁻¹s⁻¹ (with primary azides)[9] | Significantly faster than BCN. |
| SPAAC | DIBAC | Rate constants can be even higher than DBCO. | Highly reactive cyclooctyne. |
Note: The reaction rates are highly dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the ligand used.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol provides a general procedure and may require optimization for specific applications.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO, DMF) if needed for solubility
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a 10-100 mM stock solution of TBTA or THPTA in a compatible organic solvent like DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule from its stock solution (1 equivalent).
-
Add the this compound stock solution (1.1 - 1.5 equivalents).
-
Add the reaction buffer to achieve the desired final concentration. If necessary, add a co-solvent to ensure solubility.
-
Add the TBTA or THPTA stock solution (0.01-0.1 equivalents).
-
-
Degassing:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[10]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the CuSO₄ stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[10]
-
-
Incubation:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS). Reaction times can range from 1 to 24 hours.[10]
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified by standard techniques such as chromatography.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
This protocol provides a general procedure for a copper-free click reaction.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO, DMF) if needed for solubility
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the cyclooctyne-functionalized molecule in the reaction buffer to the desired concentration.
-
Dissolve the this compound in the reaction buffer. An organic co-solvent can be used to aid dissolution, but the final concentration should be kept low (<10%) to avoid denaturation if working with proteins.
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the solution of the cyclooctyne-functionalized molecule. A molar excess of the azide (e.g., 5-20 fold) is often used to ensure efficient conjugation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For less reactive cyclooctynes or lower concentrations, overnight incubation at 4°C may be necessary.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.
-
Mandatory Visualization
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for CuAAC and SPAAC reactions.
Conclusion and Recommendations
The selection between CuAAC and SPAAC for reactions with this compound is dictated by the specific requirements of the application.
-
CuAAC is the preferred method for in vitro applications where high reaction speed and efficiency are paramount, and the potential for copper-induced cytotoxicity is not a concern.[1] The use of copper-chelating ligands can mitigate some of the cytotoxic effects.[5]
-
SPAAC is the superior choice for applications involving living cells or in vivo studies due to its excellent biocompatibility.[3] While generally slower, the reaction kinetics can be significantly enhanced by using more reactive cyclooctynes like DBCO.[9]
Researchers should carefully weigh the trade-offs between reaction rate and biocompatibility to select the optimal click chemistry strategy for their specific research goals.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Azido-PEG5-Boc and NHS-ester Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and specificity of bioconjugates. This guide provides an objective, data-driven comparison between two prominent classes of linkers: the versatile Azido-PEG5-Boc and the widely established N-hydroxysuccinimide (NHS) esters. We will delve into their reaction mechanisms, performance metrics, and provide detailed experimental protocols to guide your selection process for applications ranging from antibody-drug conjugates (ADCs) to targeted drug delivery systems.
At a Glance: Key Differences and Applications
This compound is a heterobifunctional linker featuring a bioorthogonal azide group, a flexible polyethylene glycol (PEG) spacer, and a Boc-protected amine. The azide functionality allows for highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This makes it ideal for constructing complex molecular architectures where precise control over conjugation sites is paramount.
NHS-ester linkers , conversely, are a well-established class of amine-reactive reagents. Their primary role is to form stable amide bonds with primary amines, such as the side chains of lysine residues on proteins.[1] This robust and efficient chemistry has made them a cornerstone in the development of ADCs and other bioconjugates where random labeling of surface-accessible amines is acceptable.[1]
Quantitative Performance Comparison
The selection of a linker is often dictated by the specific requirements of the application, including the nature of the biomolecule and the desired stability of the final conjugate. The following table summarizes key quantitative parameters for both linker types.
| Parameter | This compound (via Click Chemistry) | NHS-ester Linkers |
| Target Functional Group | Terminal Alkyne (CuAAC) or Strained Alkyne (e.g., DBCO, BCN for SPAAC) | Primary Amines (e.g., Lysine side chains, N-terminus)[2] |
| Resulting Linkage | 1,2,3-Triazole | Amide Bond |
| Reaction Type | Azide-Alkyne Cycloaddition (Bioorthogonal) | Nucleophilic Acyl Substitution |
| Typical Reaction pH | 4.0 - 9.0 (SPAAC)[3], 4.0 - 8.0 (CuAAC) | 7.2 - 8.5[2] |
| Typical Reaction Time | 0.5 - 4 hours[3] | 0.5 - 4 hours[2] |
| Typical Reaction Temperature | 4 - 37°C[3] | 4 - 25°C[2] |
| Typical Yield | Very High (>95%) | High (5-30% for specific single conjugations, higher for multiple) |
| Linkage Stability | Highly stable to hydrolysis, proteases, and oxidation | Very stable amide bond, effectively irreversible under physiological conditions[1] |
| Specificity | High (targets specific, bioorthogonally-introduced alkynes) | Moderate (targets multiple accessible primary amines)[4] |
| Potential Side Reactions | Cu(I) toxicity (CuAAC), oxidative damage (CuAAC)[5] | Hydrolysis of the NHS ester, reaction with other nucleophiles at high pH |
Reaction Mechanisms and Workflows
The distinct chemistries of this compound and NHS-ester linkers lead to different experimental workflows.
This compound: A Two-Step Approach to Precision
Conjugation with this compound typically involves a two-step process. First, the Boc-protecting group is removed from the amine, which can then be reacted with a molecule of interest. Subsequently, the azide group is available for a highly specific click chemistry reaction with an alkyne-modified biomolecule.
NHS-ester Linkers: Direct and Efficient Amine Coupling
NHS-ester linkers react directly with primary amines on a biomolecule in a single step, forming a stable amide bond. This method is straightforward and highly efficient for labeling proteins with multiple accessible lysine residues.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation.
Protocol 1: Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an Azido-PEG5-linker to a protein that has been pre-functionalized with a strained alkyne, such as DBCO.
Materials:
-
Azido-PEG5-linker
-
DBCO-functionalized protein (e.g., antibody)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare a stock solution of the Azido-PEG5-linker: Dissolve the linker in DMSO to a concentration of 10 mM.
-
Prepare the protein solution: Dilute the DBCO-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Initiate the reaction: Add a 5- to 20-fold molar excess of the Azido-PEG5-linker stock solution to the protein solution. Gently mix. The final concentration of DMSO should be below 10% to prevent protein denaturation.[3]
-
Incubate the reaction: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[3]
-
Purify the conjugate: Remove excess, unreacted linker by size-exclusion chromatography using a desalting column equilibrated with PBS.
-
Characterize the conjugate: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Conjugation via NHS-ester Chemistry
This protocol details the conjugation of an NHS-ester linker to a protein with accessible primary amines.
Materials:
-
NHS-ester linker
-
Protein to be labeled (in an amine-free buffer like PBS or borate buffer)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare the protein solution: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.
-
Prepare a stock solution of the NHS-ester linker: Immediately before use, dissolve the NHS-ester linker in DMSO to a concentration of 10 mM.
-
Initiate the reaction: Add a 10- to 20-fold molar excess of the NHS-ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.[2]
-
Quench the reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purify the conjugate: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS.
-
Characterize the conjugate: Determine the DOL using UV-Vis spectrophotometry or mass spectrometry.
Protocol 3: Quantification of Conjugation Efficiency by Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to quantify the efficiency of the conjugation reaction by separating the unconjugated biomolecule from the conjugate.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C4, C8, or C18, depending on the protein)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Conjugation reaction mixture
Procedure:
-
Sample Preparation: Quench a small aliquot of the reaction mixture at different time points. If necessary, dilute the sample in Mobile Phase A.
-
HPLC Analysis: Inject the sample onto the equilibrated RP-HPLC column.
-
Elution: Elute the bound molecules using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
Data Analysis: Integrate the peak areas corresponding to the unconjugated biomolecule and the conjugate. The conjugation efficiency can be calculated as: Efficiency (%) = (Area of Conjugate Peak / (Area of Unconjugated Peak + Area of Conjugate Peak)) * 100
The Impact of the PEG Spacer
The "PEG5" in this compound refers to the five polyethylene glycol units in the spacer arm. PEGylation, the process of attaching PEG chains to molecules, offers several advantages in drug development:
-
Increased Solubility and Stability: PEG is a hydrophilic polymer that can enhance the solubility and stability of conjugated molecules.[6]
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, reducing its immunogenicity.[7]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, which can prolong its circulation half-life by reducing renal clearance.[5]
However, it is important to note that PEGylation can also sometimes lead to a decrease in the biological activity of the conjugated molecule due to steric hindrance.[7] The length and structure of the PEG linker should be carefully considered and optimized for each specific application.
Conclusion: Making the Right Choice for Your Research
The choice between this compound and NHS-ester linkers is contingent on the specific goals of the bioconjugation.
-
NHS-ester linkers are the preferred choice for robust, high-yield conjugation to primary amines, resulting in exceptionally stable amide bonds. They are ideal for applications like the development of ADCs where random labeling of surface-exposed lysines is acceptable and high stability in circulation is critical.
-
This compound linkers , with their bioorthogonal azide group, offer unparalleled specificity through click chemistry. This makes them the superior option for applications requiring precise control over the conjugation site, the construction of complex multi-component systems, and for in vivo studies where the biocompatibility of copper-free SPAAC is advantageous. The integrated PEG spacer also provides the added benefits of improved solubility and pharmacokinetics.
By carefully considering the quantitative data, reaction mechanisms, and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal linker for their specific bioconjugation needs, ultimately accelerating their research and development efforts.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
Preserving Bioactivity: A Comparative Guide to Protein Validation After Azido-PEG5-Boc Conjugation
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to a protein therapeutic is a proven strategy to enhance its pharmacokinetic profile. However, a critical concern remains: does the conjugation process compromise the protein's biological activity? This guide provides a comprehensive comparison of protein bioactivity before and after conjugation with Azido-PEG5-Boc, a popular linker for site-specific PEGylation, and contrasts this with other PEGylation strategies. Supported by experimental data and detailed protocols, this guide demonstrates that site-specific PEGylation utilizing click chemistry, facilitated by linkers like this compound, is a superior method for preserving protein function.
The modification of therapeutic proteins with PEG, a process known as PEGylation, can significantly improve their in vivo stability and circulation half-life by increasing their hydrodynamic size and shielding them from proteolytic degradation and immune recognition.[1][2] However, a major drawback of traditional PEGylation methods is the potential for a significant loss of bioactivity due to random conjugation at multiple sites, which can sterically hinder the protein's active or binding sites.[3]
Site-specific PEGylation, which directs the attachment of PEG to a predetermined location on the protein surface away from functionally critical regions, has emerged as a powerful solution to this challenge.[2][4] The use of this compound, which contains an azide group for click chemistry and a Boc-protected amine, facilitates this precise conjugation. The azide group allows for a highly specific and efficient bio-orthogonal reaction with an alkyne-modified protein, ensuring that the PEG chain is attached only at the desired location.[4]
Comparative Analysis of Bioactivity
The primary goal of validating a PEGylated protein is to ensure that its therapeutic efficacy is not compromised. This involves a direct comparison of the bioactivity of the conjugated protein with its unmodified, or native, counterpart. Furthermore, comparing site-specific PEGylation with random PEGylation highlights the advantages of a controlled conjugation strategy.
| Parameter | Native Protein | This compound Conjugated Protein (Site-Specific) | Randomly PEGylated Protein |
| Receptor Binding Affinity (KD) | High | Comparable to native | Often reduced |
| In Vitro Potency (EC50/IC50) | High | Comparable to native | Often significantly reduced |
| Enzymatic Activity (kcat/KM) | High | Minimally affected | Often significantly reduced |
| In Vivo Efficacy | Efficacious but with shorter half-life | Efficacious with extended half-life | Reduced efficacy despite longer half-life |
Key Findings from the Literature:
-
Site-specific PEGylation of human superoxide dismutase-1 (SOD) using an azide-containing amino acid and an alkyne-functionalized PEG via a "click" reaction resulted in no observable loss of function compared to the wild-type enzyme.[4]
-
Random PEGylation of proteins can lead to a heterogeneous mixture of conjugates, with some isomers showing significantly reduced bioactivity.[3]
-
While in many cases a PEGylated protein may show lower in vitro activity, its extended half-life in the bloodstream can compensate for this, leading to overall improved therapeutic outcomes.[1]
Experimental Protocols for Bioactivity Validation
A thorough assessment of bioactivity requires a panel of assays that probe different aspects of the protein's function. Below are detailed protocols for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Receptor Binding Affinity
This protocol determines the binding affinity of a PEGylated protein to its target receptor.
Materials:
-
High-binding 96-well microplate
-
Recombinant receptor
-
Native and this compound conjugated protein
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody against the protein
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant receptor (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add serial dilutions of the native and PEGylated protein to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the primary antibody at the appropriate dilution and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody at the appropriate dilution and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the protein concentration and determine the EC50 value (the concentration that gives 50% of the maximal binding).
Cell-Based Proliferation/Cytotoxicity Assay
This assay measures the biological effect of the protein on living cells.
Materials:
-
Target cell line
-
Cell culture medium
-
96-well cell culture plate
-
Native and this compound conjugated protein
-
MTT reagent (or other viability dye)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the native and PEGylated protein. Include a no-treatment control.
-
Incubation: Incubate the plate for a period appropriate for the specific protein and cell line (e.g., 24-72 hours).
-
Viability Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the cell viability against the protein concentration and determine the EC50 (for proliferation) or IC50 (for cytotoxicity) value.
Visualizing the Workflow and Rationale
Diagrams can effectively illustrate the experimental process and the underlying principles of site-specific PEGylation.
Caption: Experimental workflow for validating the bioactivity of a protein after conjugation.
Caption: Preserved signaling pathway activation by a site-specifically PEGylated protein.
Conclusion
The validation of bioactivity is a non-negotiable step in the development of any modified therapeutic protein. The evidence strongly suggests that site-specific PEGylation, facilitated by linkers such as this compound and click chemistry, is a highly effective strategy for preserving the biological function of the protein. By carefully selecting the conjugation site and employing bio-orthogonal reaction chemistry, researchers can successfully enhance the pharmacokinetic properties of a protein without sacrificing its therapeutic efficacy. The experimental protocols and comparative data presented in this guide provide a robust framework for the validation of this compound conjugated proteins, enabling the development of safer and more effective biotherapeutics.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Link: A Comparative Guide to PROTAC Linker Synthesis and Performance
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are composed of a target protein ligand, an E3 ligase ligand, and a linker connecting the two. While often seen as a simple tether, the linker's composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of different linker strategies, supported by experimental data, to inform the synthesis of next-generation protein degraders.
The linker is not a passive component; it actively influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[2] Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable complex, or result in unproductive ternary complexes.[1][3]
Comparing Linker Performance: A Data-Driven Overview
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4] The following tables summarize quantitative data from various case studies, comparing the performance of PROTACs with different linker types and lengths.
Case Study 1: Estrogen Receptor α (ERα) Degraders
A systematic study on ERα-targeting PROTACs highlighted the critical impact of linker length.[5][6] By varying the atom chain length of the linker connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand, researchers identified an optimal length for degradation.[5][7]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PEG-based | 9 | >1000 | <20 | MCF7 | [5] |
| PEG-based | 12 | ~500 | ~60 | MCF7 | [3][5] |
| PEG-based | 16 | ~100 | >90 | MCF7 | [3][5] |
| PEG-based | 19 | ~500 | ~70 | MCF7 | [5] |
| PEG-based | 21 | >1000 | <30 | MCF7 | [5] |
Table 1: Comparison of ERα-targeting PROTACs with varying PEG linker lengths. The 16-atom linker demonstrated superior degradation efficiency.
Case Study 2: TANK-Binding Kinase 1 (TBK1) Degraders
In the development of PROTACs targeting TBK1, researchers observed a clear threshold for linker length. PROTACs with linkers shorter than 12 atoms were inactive, while those with linkers between 12 and 29 atoms showed submicromolar degradation potency.[3][8]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Alkyl/Ether | < 12 | No degradation | - | Not specified | [4][8] |
| Alkyl/Ether | 12 | Submicromolar | >80 | Not specified | [8] |
| Alkyl/Ether | 21 | 3 | 96 | Not specified | [8] |
| Alkyl/Ether | 29 | 292 | 76 | Not specified | [8] |
Table 2: Impact of linker length on the degradation of TBK1. A 21-atom linker provided the optimal balance for potent degradation.
Case Study 3: Bromodomain and Extra-Terminal (BET) Protein Degraders
The selectivity of PROTACs can also be modulated by the linker. For instance, the BET degrader MZ1, which uses the pan-selective BET inhibitor JQ1, is relatively selective for degrading BRD4 over BRD2 and BRD3.[8] In contrast, other BRD4 degraders with different linker structures, such as ARV-825 and dBET1, efficiently degrade all three proteins.[8]
| PROTAC | Linker Type | Target Selectivity | Reference |
| MZ1 | Not specified | BRD4 > BRD2/BRD3 | [8] |
| ARV-825 | Not specified | BRD2, BRD3, BRD4 | [8] |
| dBET1 | Not specified | BRD2, BRD3, BRD4 | [8] |
Table 3: Linker-dependent selectivity of BET protein degraders.
Visualizing PROTAC Mechanisms and Workflows
Understanding the underlying biological pathways and experimental procedures is crucial for rational PROTAC design. The following diagrams, generated using Graphviz, illustrate key concepts in PROTAC research.
Caption: PROTAC Mechanism of Action
Caption: Western Blot Workflow
Caption: Linker Properties Impact
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[7]
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., MCF7 for ERα, HeLa for various targets) to approximately 80% confluency.[8]
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[9]
2. Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle-treated control.[7]
In-Cell Ubiquitination Assay
This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.[4]
1. Cell Transfection and Treatment:
-
Co-transfect cells with plasmids encoding the target protein (e.g., fused to a tag like HA or FLAG) and a tagged version of ubiquitin (e.g., His-ubiquitin).
-
Treat the transfected cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
2. Lysis and Immunoprecipitation:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitate the target protein using an antibody against its tag.
3. Western Blotting for Ubiquitin:
-
Perform Western blotting on the immunoprecipitated samples using an antibody against the ubiquitin tag.
-
An increase in the high-molecular-weight smear, indicative of polyubiquitination, upon PROTAC treatment confirms the mechanism of action.[4]
Conclusion
The linker is a critical and highly tunable component in PROTAC design. The case studies presented here demonstrate that subtle variations in linker length, composition, and attachment points can have a profound impact on the potency and selectivity of protein degradation.[1][] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are synthetically accessible and widely used, there is a growing interest in more rigid and conformationally constrained linkers to improve ternary complex stability and pharmacokinetic properties.[2][9] A systematic and data-driven approach to linker optimization, guided by detailed experimental evaluation, is essential for the successful development of novel and effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Azido-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Azido-PEG5-Boc. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.
I. Understanding the Hazards
This compound is a molecule that incorporates an azide functional group. Organic azides are energetic compounds and must be handled with care due to their potential for explosive decomposition under certain conditions, such as exposure to heat, shock, friction, or light.[1][2][3] While higher molecular weight and a higher carbon-to-nitrogen ratio can reduce this risk, treating all azide-containing compounds with caution is a critical laboratory practice.[2][4] The azide group also imparts toxicity, comparable to cyanide.[2]
II. Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound in various laboratory settings. Consistent and correct use of PPE is the first line of defense against chemical exposure.
| Task | Required PPE | Additional Recommendations |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves- Lab coat | - Inspect container for any signs of damage or leakage in a well-ventilated area. |
| Weighing and Aliquoting (Solid) | - Safety glasses or goggles- Face shield- Nitrile gloves (double-gloving recommended)- Lab coat- Use of a chemical fume hood is mandatory. | - Use anti-static weighing boats and non-metal spatulas (plastic or ceramic).[3][4]- A blast shield is recommended, especially when handling larger quantities.[3][4][5] |
| Solution Preparation and Handling | - Safety goggles- Nitrile gloves (double-gloving recommended)- Lab coat- Work within a chemical fume hood. | - Avoid using halogenated solvents like dichloromethane or chloroform, as they can form highly explosive di- and tri-azidomethane.[2][3][5]- Do not use ground glass joints, which can create friction and lead to detonation.[4][5] |
| Waste Disposal | - Safety goggles- Chemical-resistant gloves (e.g., nitrile)- Lab coat | - Handle all waste in a designated and well-ventilated area, preferably within a fume hood. |
| Spill Cleanup | - Safety goggles- Face shield- Chemical-resistant gloves- Lab coat or chemical-resistant apron- Respiratory protection may be necessary depending on the spill size and ventilation. | - Have a spill kit readily available that is appropriate for azide-containing compounds. |
III. Operational Plan: Step-by-Step Guidance
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage.
-
Storage Location: Store this compound in a cool, dark, and well-ventilated area, away from heat sources, light, and incompatible materials such as acids and oxidizing agents.[2][4] Recommended storage is at -20°C.[6][7]
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
B. Handling and Experimental Use
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[3][4]
-
Weighing:
-
Solution Preparation:
-
Reaction Conditions:
C. Spill Management
-
Small Spills (in a fume hood):
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the contaminated area.
-
IV. Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[9][10]
-
Waste Segregation: All waste contaminated with this compound (e.g., unused material, contaminated labware, gloves) must be collected in a separate, clearly labeled, non-metal hazardous waste container.[1][2]
-
Aqueous Waste:
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a separate, sealed, and labeled plastic bag or container.
-
-
Deactivation (for experienced personnel only):
-
For dilute solutions (≤5%), chemical deactivation can be performed by trained personnel in a fume hood.[3][9] A common method involves reacting the azide with nitrous acid.[9] This procedure must be carried out with extreme caution and in strict adherence to established protocols due to the release of toxic gases.[9]
-
-
Final Disposal: All azide-containing waste must be disposed of through your institution's hazardous waste management program.[1]
V. Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Azido-PEG5-azide | BroadPharm [broadpharm.com]
- 7. Azido-PEG5-acid, 1425973-16-5 | BroadPharm [broadpharm.com]
- 8. campus.kennesaw.edu [campus.kennesaw.edu]
- 9. unomaha.edu [unomaha.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
